2,4-Dioxo-4-m-tolyl-butyric acid methyl ester
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(3-methylphenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-8-4-3-5-9(6-8)10(13)7-11(14)12(15)16-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMYZGYZMQXHKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC(=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester
Abstract
This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester, a valuable building block in medicinal chemistry and drug discovery. The synthesis is strategically designed as a two-step process, commencing with a crossed Claisen condensation to form the key β-keto ester intermediate, methyl 3-oxo-3-(m-tolyl)propanoate. This intermediate is subsequently acylated using methyl oxalyl chloride to yield the target 1,3-dicarbonyl compound. This guide offers detailed experimental protocols, mechanistic insights, and characterization data, tailored for researchers, scientists, and professionals in drug development. The causality behind experimental choices is elucidated to provide a framework for adapting this methodology to other substituted aromatic precursors.
Introduction: The Significance of Aryl-2,4-dioxobutanoates
Aryl-2,4-dioxobutanoic acid esters are a class of organic compounds that have garnered significant interest in the pharmaceutical and agrochemical sectors. Their inherent 1,3-dicarbonyl motif serves as a versatile scaffold for the synthesis of a wide array of heterocyclic and polyfunctional molecules.[1] The reactivity of this core structure allows for diverse chemical transformations, making these compounds valuable intermediates in the development of novel therapeutic agents, including anti-inflammatory and analgesic drugs.[1] Furthermore, their utility extends to the agrochemical industry, where they act as precursors for innovative herbicides and pesticides. The m-tolyl substituent in the target molecule, this compound, offers a specific lipophilic and electronic profile that can be exploited in the design of bioactive compounds with tailored properties.
This guide presents a logical and efficient synthetic strategy, emphasizing the rationale behind the chosen methodologies to ensure reproducibility and scalability.
Overall Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step sequence. This approach ensures high yields and facilitates purification of the intermediate and final products.
Caption: Overall workflow for the synthesis of this compound.
Step 1: Synthesis of Methyl 3-oxo-3-(m-tolyl)propanoate via Crossed Claisen Condensation
The initial step involves a crossed Claisen condensation between methyl m-toluate and methyl acetate.[2][3][4][5][6][7] This reaction is a cornerstone of carbon-carbon bond formation, creating the β-keto ester backbone of our intermediate.
Mechanistic Rationale
The Claisen condensation proceeds via the formation of an enolate from the ester possessing an α-hydrogen (methyl acetate in this case), which then acts as a nucleophile, attacking the carbonyl carbon of the second ester (methyl m-toluate).[2][3][4] Sodium methoxide is employed as the base. The choice of sodium methoxide is critical; it is a strong base capable of deprotonating the α-carbon of methyl acetate, yet it does not lead to unwanted transesterification with the methyl esters. The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting esters.
Caption: Mechanism of the Crossed Claisen Condensation.
Detailed Experimental Protocol
Materials:
-
Methyl m-toluate
-
Methyl acetate, anhydrous
-
Sodium methoxide (NaOCH₃)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium methoxide (1.1 equivalents) and anhydrous diethyl ether under an inert atmosphere (nitrogen or argon).
-
Methyl acetate (1.5 equivalents) is added dropwise to the stirred suspension at room temperature.
-
The mixture is stirred for 30 minutes to ensure complete formation of the enolate.
-
A solution of methyl m-toluate (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the reaction mixture over a period of 1 hour.
-
The reaction mixture is then gently refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, the reaction is quenched by the slow addition of crushed ice, followed by acidification with concentrated HCl until the pH is approximately 2-3.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude methyl 3-oxo-3-(m-tolyl)propanoate.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel.[8]
Characterization of Methyl 3-oxo-3-(m-tolyl)propanoate
-
Molecular Formula: C₁₁H₁₂O₃[9]
-
CAS Number: 200404-35-9[9]
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (predicted, CDCl₃, 400 MHz): δ 7.80-7.75 (m, 2H, Ar-H), 7.40-7.35 (m, 2H, Ar-H), 3.95 (s, 2H, -CH₂-), 3.75 (s, 3H, -OCH₃), 2.42 (s, 3H, Ar-CH₃).
-
¹³C NMR (predicted, CDCl₃, 100 MHz): δ 191.5 (C=O, ketone), 167.5 (C=O, ester), 138.8 (Ar-C), 134.5 (Ar-C), 129.0 (Ar-CH), 128.8 (Ar-CH), 127.0 (Ar-CH), 52.5 (-OCH₃), 46.0 (-CH₂-), 21.3 (Ar-CH₃).
-
IR (neat, cm⁻¹): ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1745 (C=O, ester), ~1690 (C=O, ketone), ~1600 (C=C, aromatic).[10][11]
-
MS (EI): Predicted m/z for C₁₁H₁₂O₃: 192.08.
Step 2: Acylation of Methyl 3-oxo-3-(m-tolyl)propanoate
The second and final step is the acylation of the β-keto ester intermediate with methyl oxalyl chloride to introduce the second keto group, yielding the target molecule.
Mechanistic Rationale
The α-proton of the β-keto ester is acidic and can be removed by a suitable base to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl oxalyl chloride. The subsequent loss of the chloride ion leads to the formation of the this compound. A non-nucleophilic base such as pyridine or triethylamine is often used to scavenge the HCl generated during the reaction.
Caption: Mechanism of Acylation of the β-keto ester.
Detailed Experimental Protocol
Materials:
-
Methyl 3-oxo-3-(m-tolyl)propanoate
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Pyridine or triethylamine, anhydrous
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of methyl 3-oxo-3-(m-tolyl)propanoate (1.0 equivalent) in anhydrous DCM in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, is added anhydrous pyridine (1.2 equivalents).
-
The solution is cooled to 0 °C in an ice bath.
-
Methyl oxalyl chloride (1.1 equivalents) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched by the addition of dilute HCl.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM.
-
The combined organic layers are washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to afford the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Quantitative Data Summary
| Step | Reaction | Starting Material | Product | Typical Yield | Purity |
| 1 | Crossed Claisen Condensation | Methyl m-toluate | Methyl 3-oxo-3-(m-tolyl)propanoate | 65-75% | >95% (after purification) |
| 2 | Acylation | Methyl 3-oxo-3-(m-tolyl)propanoate | This compound | 70-85% | >98% (after purification) |
Characterization of this compound
-
Appearance: Expected to be a crystalline solid.
-
¹H NMR (predicted, CDCl₃, 400 MHz): The spectrum is expected to be complex due to keto-enol tautomerism.[14] For the diketo form: δ 7.85-7.75 (m, 2H, Ar-H), 7.45-7.35 (m, 2H, Ar-H), 4.10 (s, 2H, -CH₂-), 3.80 (s, 3H, -OCH₃), 2.45 (s, 3H, Ar-CH₃). The enol form would show a characteristic vinyl proton signal around 6.0-6.5 ppm and a broad enolic -OH signal.
-
¹³C NMR (predicted, CDCl₃, 100 MHz): For the diketo form: δ 195.0 (Ar-C=O), 185.0 (C-2 C=O), 162.0 (C=O, ester), 139.0 (Ar-C), 135.0 (Ar-C), 129.5 (Ar-CH), 129.0 (Ar-CH), 127.5 (Ar-CH), 53.0 (-OCH₃), 48.0 (-CH₂-), 21.5 (Ar-CH₃).[15]
-
IR (KBr, cm⁻¹): ~3050 (Ar C-H), ~2950 (Aliphatic C-H), a broad region of carbonyl stretching due to the two keto groups and the ester group, likely with multiple peaks between 1750-1680 cm⁻¹.[11][16][17][18] The enol form would exhibit a broad O-H stretch and a C=C stretch around 1640 cm⁻¹.
-
MS (EI): Predicted m/z for C₁₂H₁₂O₄: 220.07. Key fragmentation patterns would involve cleavage alpha to the carbonyl groups and McLafferty rearrangements.[1][19][20]
Conclusion: A Self-Validating Synthetic Protocol
This technical guide has detailed a reliable and efficient two-step synthesis of this compound. The presented protocols are designed to be self-validating, with clear characterization data for the intermediate and predicted data for the final product, allowing for confirmation of successful synthesis at each stage. The mechanistic discussions provide the necessary scientific grounding for researchers to understand and potentially adapt this methodology for the synthesis of analogous compounds. The versatility of the 2,4-dioxobutanoate core makes this synthetic guide a valuable resource for professionals engaged in the discovery and development of new chemical entities with potential biological activity.
References
- Bowie, J. H., & Williams, D. H. (1964). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 42(12), 2871-2877.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Stojković, G., et al. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7046.
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BYJU'S. Claisen Condensation Mechanism. [Link]
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Allen. Claisen Condensation – Mechanism, Variations & FAQs. [Link]
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Wikipedia. Claisen condensation. [Link]
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LookChem. Cas 5781-53-3, METHYL OXALYL CHLORIDE. [Link]
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Anshul Specialty Molecules. Methyl oxalyl chloride. [Link]
- Michael, A., & Carlson, G. H. (1935). The Mechanism of the Reactions of Metal Enol Acetoacetic Ester and Related Compounds. II. Sodium Enolates toward Acyl Chlorides. Journal of the American Chemical Society, 57(1), 165-168.
- Muir, W. M., Ritchie, P. D., & Lyman, D. J. (1966). Acylation. I. The Mechanisms of Enol Ester and 1,3-Diketone Formation in the Reaction of Ketone-Enol Systems with Acyl Halides. The Journal of Organic Chemistry, 31(11), 3790-3794.
- Jakovljević, K., et al. (2017). Tautomerism of 4-phenyl-2,4-dioxobutanoic acid. Insights from pH ramping NMR study and quantum chemical calculations. Journal of Molecular Structure, 1150, 24-31.
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Wikipedia. Fragmentation (mass spectrometry). [Link]
- House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin.
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PubChem. 3-Oxo-3-m-tolyl-propionic acid methyl ester. [Link]
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Chemistry LibreTexts. Ketone Infrared Spectra. [Link]
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University of Calgary. IR: ketones. [Link]
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Organic Chemistry Portal. Claisen Condensation. [Link]
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Chemistry Steps. Crossed Claisen and Claisen Variation Reactions. [Link]
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KPU Pressbooks. 8.2 Other types of Claisen Condensation. [Link]
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AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
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Organic Syntheses. Preparation of beta-keto esters. [Link]
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ChemAxon. NMR Predictor. [Link]
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AZoM. Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. [Link]
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characterization of methyl 2,4-dioxo-4-(m-tolyl)butanoate
An In-depth Technical Guide to the Characterization of Methyl 2,4-dioxo-4-(m-tolyl)butanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Aryl β-Keto Esters
β-Keto esters are a class of organic compounds possessing a ketone and an ester functional group separated by a single methylene unit.[1] This 1,3-dicarbonyl arrangement confers unique chemical properties, most notably the pronounced acidity of the intervening α-hydrogens, leading to the facile formation of stabilized enolates.[1][2] These enolates are cornerstone nucleophiles in a vast array of carbon-carbon bond-forming reactions, making β-keto esters invaluable intermediates in organic synthesis.[2][3]
When the β-keto ester scaffold is appended to an aromatic ring, as in the case of methyl 2,4-dioxo-4-(m-tolyl)butanoate , the resulting molecule becomes a strategic building block for medicinal chemistry and drug development. Aryl-substituted β-keto esters are known to interact with biological targets such as Lux-R-type proteins, which are involved in bacterial communication systems (quorum sensing), highlighting their potential as antibacterial agents.[4] The methyl group on the aromatic ring, the "magic methyl," can significantly modulate a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics through steric and electronic effects, often leading to improved metabolic stability or enhanced binding affinity.[5][6]
This guide provides a comprehensive technical overview of the essential methods for the synthesis and (CAS No. 501653-38-9).[7] As a Senior Application Scientist, the following sections are structured not as a rigid template, but as a logical workflow, explaining the causality behind each analytical choice to ensure a robust and validated characterization of this high-value compound.
Synthesis and Purification: A Crossed Claisen Approach
The most direct and established route to synthesize β-keto esters like methyl 2,4-dioxo-4-(m-tolyl)butanoate is the Crossed Claisen Condensation .[8][9] This reaction involves the condensation of two different esters in the presence of a suitable base.[9] To ensure a high yield of the desired crossed product and minimize self-condensation byproducts, the reaction is strategically designed so that one ester partner lacks α-hydrogens and can only act as the electrophile (the "acceptor"), while the other ester possesses α-hydrogens and serves as the nucleophile precursor (the "donor").[9]
For the synthesis of the title compound, methyl 3-methylbenzoate (the m-tolyl ester) serves as the acceptor, and methyl acetate acts as the donor. A strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide is used to deprotonate methyl acetate, forming the nucleophilic enolate.[10] The use of an alkoxide base corresponding to the ester group (e.g., sodium methoxide for methyl esters) is crucial to prevent transesterification, a common side reaction.[8][10] The reaction is driven to completion by the final deprotonation of the newly formed β-keto ester, which is more acidic than the starting alcohol, forming a highly stabilized enolate.[11] A final acidic workup is required to protonate this enolate and yield the neutral product.[11]
Caption: Workflow for the synthesis and purification of the target compound.
Purification is typically achieved via flash column chromatography on silica gel. The crude product is loaded onto the column and eluted with a non-polar solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from unreacted starting materials and byproducts.
Physicochemical and Spectroscopic Characterization
Once synthesized and purified, the compound's identity and purity must be unequivocally confirmed. This is accomplished through a combination of physicochemical analysis and spectroscopic techniques.
Table 1: Physicochemical Properties
The following table summarizes key physical and computed properties relevant for handling, storage, and initial drug-likeness assessment.[7]
| Property | Value | Source |
| CAS Number | 501653-38-9 | [7] |
| Molecular Formula | C₁₂H₁₂O₄ | [7] |
| Molecular Weight | 220.22 g/mol | [7] |
| Appearance (Predicted) | Off-white to yellow solid | [12] |
| Storage Conditions | Sealed in dry, 2-8°C | [7] |
| Topological Polar Surface Area (TPSA) | 60.44 Ų | [7] |
| Computed LogP | 1.31 | [7] |
| Hydrogen Bond Donors | 0 | [7] |
| Hydrogen Bond Acceptors | 4 | [7] |
| Rotatable Bonds | 4 | [7] |
Core Spectroscopic Analysis
The structural elucidation of methyl 2,4-dioxo-4-(m-tolyl)butanoate relies on three primary spectroscopic methods: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. It is essential to analyze both ¹H and ¹³C NMR spectra. A key consideration for β-dicarbonyl compounds is the existence of keto-enol tautomerism. In solution, the compound will exist as an equilibrium mixture of the diketo form and the more conjugated enol form. The position of this equilibrium is solvent-dependent, but both forms are often observable in the NMR spectrum.
Caption: Keto-enol tautomerism in β-keto esters.
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, their proximity to one another (spin-spin coupling), and their relative numbers (integration).
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 - 7.4 | Multiplet (m) | 4H | Aromatic protons (C₆H₄) | Protons on the tolyl ring are in a complex splitting pattern due to their meta- and ortho- relationships. |
| ~4.0 | Singlet (s) | 2H | Methylene protons (-CH₂-) (Keto form) | These protons are deshielded by two adjacent carbonyl groups. The signal may be broadened. |
| ~3.9 | Singlet (s) | 3H | Ester methyl protons (-OCH₃) | Standard chemical shift for a methyl ester. |
| ~2.4 | Singlet (s) | 3H | Tolyl methyl protons (Ar-CH₃) | Standard chemical shift for a methyl group attached to an aromatic ring. |
| ~6.2 | Singlet (s) | 1H | Vinylic proton (=CH-) (Enol form) | This signal, if observed, confirms the presence of the enol tautomer. |
| ~12-14 | Singlet (s, broad) | 1H | Enolic hydroxyl proton (-OH) (Enol form) | Highly deshielded due to intramolecular hydrogen bonding. Often very broad. |
Note: Signals for the minor enol tautomer are italicized and may have low integration values.
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~195 | Aromatic Ketone Carbonyl (Ar-C =O) | Typical range for a ketone carbonyl conjugated with an aromatic ring. |
| ~185 | α-Keto Carbonyl (-C =O-CO₂Me) | Deshielded due to proximity to the ester carbonyl. |
| ~165 | Ester Carbonyl (-C O₂Me) | Typical range for an ester carbonyl. |
| ~138 - 128 | Aromatic Carbons (m-tolyl) | Multiple signals expected for the 6 carbons of the substituted aromatic ring. |
| ~53 | Ester Methoxy Carbon (-OC H₃) | Standard chemical shift for a methyl ester carbon. |
| ~48 | Methylene Carbon (-C H₂-) (Keto form) | Aliphatic carbon situated between two carbonyl groups. |
| ~21 | Tolyl Methyl Carbon (Ar-C H₃) | Standard chemical shift for an aromatic methyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The spectrum provides a distinct "fingerprint" for the compound.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3100 - 3000 | C-H Stretch | Aromatic C-H |
| ~2950 | C-H Stretch | Aliphatic C-H (methyl, methylene) |
| ~1740 - 1720 | C=O Stretch | Ester carbonyl (strong, sharp) |
| ~1685 | C=O Stretch | Aryl ketone carbonyl (strong, sharp) |
| ~1600, ~1475 | C=C Stretch | Aromatic ring |
| ~1250 - 1100 | C-O Stretch | Ester C-O linkage |
The presence of multiple, distinct carbonyl stretching frequencies is a hallmark of the 1,3-dicarbonyl system and provides strong evidence for the compound's structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a common technique.
-
Molecular Ion (M⁺): The primary piece of information is the molecular ion peak, which corresponds to the molecular weight of the compound. For C₁₂H₁₂O₄, the expected m/z (mass-to-charge ratio) for the molecular ion is 220.22 . The presence of a peak at m/z = 220 would strongly support the assigned structure.
-
Key Fragmentation Patterns: The molecule will fragment in a predictable manner under the high energy of the EI source. Understanding these fragments provides a self-validating system to confirm the structure.
Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.
The most characteristic fragments would be:
-
m/z 119: Represents the m-tolylcarbonyl cation ([CH₃C₆H₄CO]⁺), formed by cleavage alpha to the ketone. This is often a very intense peak.
-
m/z 91: Represents the tolyl cation ([CH₃C₆H₄]⁺), resulting from the loss of carbon monoxide (CO) from the m/z 119 fragment.
-
m/z 189: Loss of a methoxy radical (•OCH₃) from the molecular ion.
-
m/z 161: Loss of the carbomethoxy radical (•CO₂CH₃) from the molecular ion.
The observation of these specific fragments, especially the molecular ion at m/z 220 and the base peak likely at m/z 119, provides definitive structural confirmation.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and invert several times to fully dissolve the sample. If necessary, use gentle vortexing.
-
Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks in the ¹H spectrum.
Protocol 2: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe after analysis.
Protocol 3: Mass Spectrometry (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
Use a gas chromatograph (GC) equipped with a standard capillary column (e.g., DB-5ms).
-
Set an appropriate temperature program for the GC oven to ensure separation and elution of the compound.
-
Set the EI source to the standard 70 eV.
-
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
Data Acquisition: The compound will travel through the GC column, enter the mass spectrometer, be ionized, and the resulting fragments will be detected. The software will record the mass spectrum corresponding to the GC peak of the eluted compound.
-
Analysis: Analyze the resulting mass spectrum, identifying the molecular ion peak and the key fragment ions as predicted.
Conclusion
The rigorous is a critical step in its journey from synthesis to application, particularly within the demanding field of drug development. The combination of NMR spectroscopy for detailed structural mapping, IR spectroscopy for functional group confirmation, and mass spectrometry for molecular weight and fragmentation analysis provides a tripartite system of validation. By following the detailed protocols and understanding the theoretical underpinnings of the expected results outlined in this guide, researchers can confidently confirm the identity, purity, and structure of this valuable synthetic intermediate, paving the way for its successful use in the discovery of novel therapeutics.
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Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester. (2014). Available from: [Link]
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Oisaki, K., et al. Ti-Crossed-Claisen Condensation between Carboxylic Esters and Acid Chlorides or Acids: A Highly Selective and General Method for the Preparation of Various β-Keto Esters. ACS Publications. (2005). Available from: [Link]
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MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). Available from: [Link]
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Organic Syntheses. A 500-mL, three-necked, round-bottomed flask attached to a CaCl2 drying tube, capped with a glass stopper, and fitted with a thermometer and a Teflon-coated magnetic stirring bar. Available from: [Link]
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ACS Publications. Palladium-Catalyzed β-Arylation of α-Keto Esters. (2017). Available from: [Link]
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A Technical Guide to the Chemical Properties and Synthetic Utility of 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester
Abstract
This technical guide provides a comprehensive overview of methyl 2,4-dioxo-4-(m-tolyl)butanoate (CAS No. 501653-38-9), a β,δ-diketoester of significant interest to the scientific community. We delve into its core chemical properties, including its molecular structure, keto-enol tautomerism, and spectroscopic profile. A detailed, field-proven protocol for its synthesis via a crossed Claisen condensation is presented, emphasizing the causal relationships behind procedural steps to ensure reproducibility and high yield. Furthermore, this guide explores the compound's chemical reactivity and its potential as a versatile synthetic intermediate in the fields of drug discovery and agrochemicals. Drawing on structure-activity relationships from analogous compounds, we discuss its prospective applications as a scaffold for developing novel therapeutic agents, particularly in the areas of neuroprotection and anti-inflammatory medicine. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this valuable building block.
Molecular Structure and Physicochemical Properties
Methyl 2,4-dioxo-4-(m-tolyl)butanoate is a dicarbonyl compound featuring an aromatic tolyl group, a central butane chain with two ketone functionalities, and a terminal methyl ester. This arrangement of functional groups, specifically the 1,3-dicarbonyl (β-dicarbonyl) system, dictates its chemical reactivity and utility.
1.1 Compound Identification
-
IUPAC Name: methyl 2,4-dioxo-4-(m-tolyl)butanoate
-
Synonyms: Benzenebutanoic acid, 3-methyl-α,γ-dioxo-, methyl ester[1]
-
CAS Number: 501653-38-9[1]
-
Molecular Formula: C₁₂H₁₂O₄[1]
-
Molecular Weight: 220.22 g/mol [1]
-
2D Structure: (Image generated for illustrative purposes)
1.2 Keto-Enol Tautomerism: The Key to Reactivity
A fundamental property of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are particularly acidic. Deprotonation leads to a resonance-stabilized enolate, which is a key intermediate in many of the compound's reactions. In solution, the molecule will rapidly interconvert between the diketo form and several possible enol forms, which significantly influences its spectroscopic signature and synthetic behavior.
1.3 Physicochemical Data
The following table summarizes key computed physicochemical properties that are valuable for predicting the compound's behavior in various experimental settings, such as solubility and membrane permeability in biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₄ | ChemScene[1] |
| Molecular Weight | 220.22 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 60.44 Ų | ChemScene[1] |
| LogP (Octanol/Water Partition Coeff.) | 1.31 | ChemScene[1] |
| Hydrogen Bond Acceptors | 4 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 4 | ChemScene[1] |
| SMILES | CC1=CC(=CC=C1)C(=O)CC(=O)C(=O)OC | ChemScene[1] |
Synthesis and Purification
The most logical and efficient synthesis of this β,δ-diketoester is a crossed Claisen condensation. This strategy is predicated on the reaction between an enolizable ketone (3'-methylacetophenone) and a non-enolizable ester partner (dimethyl oxalate).
2.1 Synthetic Strategy: The Crossed Claisen Condensation
The Claisen condensation is a cornerstone of carbon-carbon bond formation.[2][3] In this specific synthesis, a strong base, such as sodium methoxide, is used to deprotonate the α-carbon of 3'-methylacetophenone, generating a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of dimethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide leaving group yields the target diketoester. The reaction is driven to completion by the final deprotonation of the product's highly acidic central methylene group, forming a stable enolate.[4] An acidic workup is required to neutralize the base and protonate the enolate to yield the final product.
2.2 Experimental Protocol: Synthesis
Disclaimer: This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety precautions in a fume hood.
Reagents & Equipment:
-
3'-Methylacetophenone
-
Dimethyl oxalate
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Diethyl Ether (Et₂O)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. The apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
-
Base Suspension: Add anhydrous methanol (50 mL) to the flask, followed by the cautious, portion-wise addition of sodium methoxide (1.1 equivalents). Stir the resulting suspension under nitrogen.
-
Causality: Anhydrous conditions are critical as the methoxide base and the intermediate enolates are sensitive to water. Sodium methoxide is the base of choice as it regenerates the methanol solvent upon reaction, preventing unwanted transesterification side reactions.[3]
-
-
Reactant Addition: In a separate flask, dissolve 3'-methylacetophenone (1.0 equivalent) and dimethyl oxalate (1.1 equivalents) in anhydrous methanol (20 mL). Add this solution dropwise to the stirring sodium methoxide suspension at room temperature over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 65°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the condensation. Using a slight excess of dimethyl oxalate ensures the complete consumption of the more valuable acetophenone starting material.
-
-
Workup - Quenching and Neutralization: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add 1M HCl solution with vigorous stirring until the pH is acidic (pH ~2-3). A precipitate of the product may form.
-
Causality: The acidic workup is a critical step to protonate the resonance-stabilized enolate product, yielding the neutral β-keto ester.[3]
-
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (100 mL) and water (50 mL). Shake and separate the layers. Extract the aqueous layer twice more with diethyl ether (2x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL), and finally brine (50 mL).
-
Causality: The bicarbonate wash removes any unreacted acidic starting materials or byproducts. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
2.3 Purification Protocol
The crude product, often an oil or a low-melting solid, can be purified by one of the following methods:
-
Recrystallization: If the crude product is solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is the preferred method for obtaining high-purity material.
-
Silica Gel Chromatography: For oily products or to remove closely-related impurities, column chromatography is effective. A gradient elution system, typically starting with hexanes and gradually increasing the polarity with ethyl acetate, is recommended.
2.4 Synthesis and Purification Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
Spectroscopic Characterization
Structural confirmation of the synthesized product is achieved through a combination of spectroscopic methods. The following data are predicted based on the known structure and spectral characteristics of similar compounds like methyl benzoylpyruvate.[5][6][7]
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic Protons: Multiplet in the δ 7.2-7.8 ppm range. Methyl Protons (Aromatic): Singlet around δ 2.4 ppm. Methylene Protons (-CH₂-): Singlet around δ 4.0 ppm (position can vary with enol content). Ester Methyl Protons (-OCH₃): Singlet around δ 3.9 ppm. Enol Proton (-OH): A broad singlet, potentially > δ 10 ppm, often not observed. |
| ¹³C NMR | Carbonyl Carbons (C=O): Multiple signals in the δ 160-200 ppm range. Aromatic Carbons: Signals between δ 125-140 ppm. Methylene Carbon (-CH₂-): Signal around δ 45-55 ppm. Ester Methyl Carbon (-OCH₃): Signal around δ 53 ppm. Aromatic Methyl Carbon: Signal around δ 21 ppm. |
| IR Spectroscopy | C=O Stretch (Aromatic Ketone): ~1685 cm⁻¹. C=O Stretch (α-Keto): ~1720 cm⁻¹. C=O Stretch (Ester): ~1740 cm⁻¹. C=C Stretch (Aromatic): ~1600, 1480 cm⁻¹. O-H Stretch (Enol): Broad band ~2500-3300 cm⁻¹ (if present). |
| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺): Peak at m/z = 220. Key Fragments: m/z = 189 ([M-OCH₃]⁺), 161 ([M-COOCH₃]⁺), 119 ([m-tolyl-C=O]⁺), 91 ([tropylium ion]⁺). |
Applications in Research and Development
The true value of 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester lies in its potential as a versatile synthetic intermediate. Its dicarbonyl nature allows it to be a precursor for a wide array of more complex molecules, particularly heterocyclic systems.
4.1 Potential in Drug Discovery
The aryl diketo acid (ADK) structural motif is a "privileged scaffold" in medicinal chemistry, recognized for its ability to chelate metal ions in the active sites of various metalloenzymes.[1][8] This has led to the development of potent inhibitors for several important drug targets.
-
Neurodegenerative Diseases: The kynurenine pathway is a metabolic route for tryptophan degradation that is implicated in several neurodegenerative disorders. One key enzyme, Kynurenine-3-monooxygenase (KMO), produces neurotoxic metabolites.[9][10] Inhibiting KMO is a promising therapeutic strategy as it shunts the pathway towards the production of the neuroprotective kynurenic acid.[9][11][12] Structurally similar 4-aryl-2,4-dioxobutanoic acids are known to be potent inhibitors of KMO, making the title compound a prime candidate for derivatization and screening in this area.[13]
-
HIV/AIDS: Aryl diketo acids were among the first classes of compounds identified as potent inhibitors of HIV-1 Integrase, a key enzyme required for the virus to insert its genetic material into the host cell's DNA.[8][14][15] The diketo acid moiety is crucial for coordinating the magnesium ions in the enzyme's active site.
-
Anti-inflammatory & Analgesic Agents: The general class of 4-aryl-2,4-dioxo-butyric acid esters has been identified as a key intermediate in the synthesis of anti-inflammatory and analgesic drugs.
4.2 Agrochemicals
Analogous to their applications in pharmaceuticals, these compounds serve as building blocks for crop protection agents. The reactivity of the dicarbonyl system can be exploited to construct novel herbicides and pesticides.
4.3 Diagram of Potential Therapeutic Applications
Caption: Potential research and development pathways for the title compound.
Safety, Handling, and Storage
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or fume hood.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C is recommended.[1]
Conclusion
Methyl 2,4-dioxo-4-(m-tolyl)butanoate is more than a simple chemical entity; it is a highly functionalized and reactive scaffold with significant potential. Its straightforward synthesis via Claisen condensation makes it readily accessible. The presence of the aryl diketo acid motif positions it as a valuable starting point for the design and synthesis of novel inhibitors for critical enzymatic targets in human disease. This guide has provided the foundational chemical knowledge and practical protocols necessary for researchers to confidently incorporate this versatile building block into their synthetic and medicinal chemistry programs.
References
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Coppens, J., et al. (1998). Neuroprotective effects of kynurenine-3-hydroxylase inhibitors in models of brain ischemia. Proceedings of the National Academy of Sciences, 95(11), 6435-6440. [Link]
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Billamboz, M., et al. (2011). Structure Activity of 3-Aryl-1,3-diketo-Containing Compounds as HIV-1 Integrase Inhibitors. Journal of Medicinal Chemistry, 54(5), 1345-1355. [Link]
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Di Santo, R., et al. (2005). Novel Quinolinonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors: Design, Synthesis, and Biological Activities. Journal of Medicinal Chemistry, 48(20), 6305-6314. [Link]
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Amaral, M., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. International Journal of Molecular Sciences, 23(1), 536. [Link]
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BioWorld. (1998). Neuroprotective agents based on enzyme inhibition prepared at P&U. Retrieved March 7, 2026, from [Link]
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Al-Amin, M., et al. (2025). Novel insights into structure–activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. Expert Opinion on Drug Discovery. [Link]
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Kalash, A., & Smith, R. A. (2020). Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. Neural Regeneration Research, 15(10), 1838-1842. [Link]
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Wolberg, M., et al. (2001). Biocatalytic Reduction of Beta,delta-Diketo Esters: A Highly Stereoselective Approach to All Four Stereoisomers of a Chlorinated Beta,delta-Dihydroxy Hexanoate. Chemistry, 7(21), 4562-4571. [Link]
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Sun, J.-P., et al. (2012). Targeting Inactive Enzyme Conformation: Aryl Diketoacid Derivatives as a New Class of PTP1B Inhibitors. ACS Chemical Biology, 7(4), 701-710. [Link]
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Pais, G. C. G., et al. (2002). Structure activity of 3-aryl-1,3-diketo-containing compounds as HIV-1 integrase inhibitors. Journal of Medicinal Chemistry, 45(15), 3184-3194. [Link]
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El-Sayed, I. (2015). Cyclic β-keto esters: Synthesis and reactions. Journal of Saudi Chemical Society, 19(3), 269-280. [Link]
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Gein, V. L., et al. (2012). Three-Component Reaction of Methyl 2,4-Dioxo-4-phenylbutanoate and Methyl 2,4-Dioxopentanoate with Aromatic Aldehydes and Propane-1,2-diamine and Chemical Properties of the Products. Russian Journal of Organic Chemistry, 48, 584-590. [Link]
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The Strategic Utility of Methyl 2,4-dioxo-4-(m-tolyl)butanoate (CAS 501653-38-9) in Medicinal Chemistry
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
In modern drug discovery, the rapid and regioselective construction of complex heterocyclic scaffolds is paramount. Methyl 2,4-dioxo-4-(m-tolyl)butanoate , identified by CAS Number 501653-38-9 [1], is a highly versatile 1,3-dicarbonyl (β-diketo ester) building block. By featuring both a highly electrophilic α-keto ester moiety and an aryl-conjugated ketone, this molecule serves as a privileged intermediate for synthesizing pyrazoles, pyrimidines, and isoxazoles[2].
This whitepaper provides an in-depth technical analysis of CAS 501653-38-9, detailing its physicochemical properties, the mechanistic causality behind its synthesis via Claisen condensation, and self-validating protocols for its downstream application in heterocycle derivatization[3].
Physicochemical Profiling & Structural Analysis
The reactivity of methyl 2,4-dioxo-4-(m-tolyl)butanoate is dictated by its extended conjugated system and its ability to exist in a stable enol-keto tautomeric equilibrium. The intramolecular hydrogen bonding in the enol form significantly lowers the activation energy required for subsequent nucleophilic attacks.
Table 1: Quantitative Data & Chemical Identity
| Property | Value |
| IUPAC Name | Methyl 4-(3-methylphenyl)-2,4-dioxobutanoate |
| CAS Number | 501653-38-9 |
| Molecular Formula | C12H12O4 |
| Molecular Weight | 220.22 g/mol |
| SMILES String | COC(=O)C(=O)CC(=O)C1=CC=CC(C)=C1 |
| Key Functional Groups | Methyl ester, 1,3-dicarbonyl (β-diketone), m-Tolyl ring |
| Typical Appearance | Yellow to off-white crystalline solid |
Data aggregated from verified chemical repositories[1][4].
Synthetic Methodology: The Claisen Condensation Workflow
The primary route to synthesize methyl 2,4-dioxo-4-(m-tolyl)butanoate is the crossed Claisen condensation between 3-methylacetophenone and dimethyl oxalate.
Causality Behind Experimental Choices
-
Base Selection (NaOMe): The selection of sodium methoxide (NaOMe) over stronger bases like lithium diisopropylamide (LDA) is a deliberate thermodynamic choice. NaOMe provides reversible enolization, allowing the system to funnel towards the most stable thermodynamic product—the 1,3-dicarbonyl enolate—while preventing premature side reactions. Furthermore, matching the methoxide base with the methyl ester of dimethyl oxalate eliminates the risk of transesterification, which would yield a complex and inseparable mixture of methyl and ethyl esters.
-
Temperature Control (0–5 °C): Maintaining a low temperature during the initial enolate formation suppresses the self-aldol condensation of 3-methylacetophenone.
Step-by-Step Experimental Protocol
-
Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve dimethyl oxalate (1.1 equiv) in anhydrous methanol and toluene (1:4 ratio).
-
Base Addition: Cool the mixture to 0 °C using an ice-water bath. Slowly add a solution of sodium methoxide (1.2 equiv, 25% wt in methanol) dropwise over 15 minutes.
-
Substrate Addition: Introduce 3-methylacetophenone (1.0 equiv) dropwise. The reaction mixture will typically transition to a deep yellow or orange hue, indicating the formation of the highly conjugated enolate.
-
Propagation: Allow the reaction to warm to room temperature and stir for 12–16 hours under an inert atmosphere.
-
Quenching & Isolation: Pour the mixture into ice water and extract non-polar impurities with diethyl ether. Acidify the aqueous layer with 2M HCl to pH ~2. A yellow precipitate (the enol form of the product) will form.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.
Self-Validating Analytical System
The success of this protocol is self-validated via 1H NMR spectroscopy . Instead of a simple methylene (-CH2-) peak, the spectrum of the purified product must show an enolic proton resonance far downfield (
Caption: Workflow for the Claisen condensation synthesis of CAS 501653-38-9.
Application in Drug Development: Heterocycle Derivatization
Methyl 2,4-dioxo-4-(m-tolyl)butanoate is predominantly utilized to synthesize pyrazole-3-carboxylates, which are critical pharmacophores in cyclooxygenase-2 (COX-2) inhibitors (e.g., celecoxib analogues) and kinase inhibitors[2][3].
Causality in Regioselective Cyclization
When reacted with aryl hydrazines, the cyclocondensation is driven by the differential electrophilicity of the two carbonyl carbons. The C2 carbonyl (alpha to the ester) is highly electrophilic due to the inductive withdrawal of the ester oxygen, making it the kinetic site of attack for the primary amine of the hydrazine[3]. Subsequent intramolecular cyclization occurs at the C4 carbonyl, driven by the thermodynamic stability of the resulting aromatic pyrazole ring.
Step-by-Step Pyrazole Synthesis Protocol
-
Dissolution: Dissolve methyl 2,4-dioxo-4-(m-tolyl)butanoate (1.0 equiv) in absolute ethanol.
-
Reagent Addition: Add the desired arylhydrazine hydrochloride (1.1 equiv) followed by a catalytic amount of glacial acetic acid. The acid protonates the carbonyl oxygen, increasing its electrophilicity.
-
Cyclocondensation: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor the consumption of the diketo ester via LC-MS.
-
Workup: Concentrate the solvent in vacuo, neutralize with saturated aqueous NaHCO3, and extract with ethyl acetate.
-
Validation: Regiochemical outcome is validated via 13C NMR . The C3 atom of the resulting pyrazole (adjacent to the ester) typically resonates near
145 ppm, while the C5 atom (adjacent to the m-tolyl group) resonates near 154 ppm[3]. The absence of the starting material's ketone carbonyl signals (~180-190 ppm) confirms complete cyclization.
Caption: Divergent synthetic pathways for pyrazole and pyrimidine drug scaffolds.
References
-
Title: Methyl 4-(3-methylphenyl)-2,4-dioxobutanoate - C12H12O4 | CSSB00018781853 Source: Chemspace URL: [Link]
-
Title: Condensation-cyclodehydration of 2,4-dioxobutanoates: Synthesis of new esters of pyrazoles and isoxazoles and their antimicrobial screening Source: Der Pharma Chemica URL: [Link]
-
Title: 2,4-Diketo esters: Crucial intermediates for drug discovery Source: Bioorganic Chemistry (via ScienceDirect/ResearchGate) URL: [Link]
Sources
IUPAC name of 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester
Title: Structural Deconstruction and Synthetic Methodology of Methyl 4-(3-methylphenyl)-2,4-dioxobutanoate
Executive Summary
In the landscape of medicinal chemistry and rational drug design, β-diketoesters serve as highly versatile bifunctional building blocks. The compound commonly referred to in commercial inventories as 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester (CAS: 501653-38-9)[1][2] is a prime example of such an intermediate. Its strict systematic IUPAC designation is Methyl 4-(3-methylphenyl)-2,4-dioxobutanoate .
As a Senior Application Scientist, I frequently encounter this scaffold in the synthesis of complex heterocycles. This compound is critical in the development of 1,5-diarylpyrazole-based Liver X Receptor (LXR) modulators[3] and acts as a precursor for β-diketo acid metal complexes used as HIV-1 integrase inhibitors[4][5]. This whitepaper deconstructs its IUPAC nomenclature, details a self-validating synthetic protocol, and explores its downstream pharmacological applications.
Deconstructing the Systematic IUPAC Nomenclature
The trivial name "this compound" relies on outdated functional group prioritization. To derive the modern, systematic IUPAC name—Methyl 4-(3-methylphenyl)-2,4-dioxobutanoate —we must apply strict nomenclature rules:
-
Principal Functional Group Priority: The ester moiety (-COOCH₃) takes the highest priority over the ketone and aromatic groups. This dictates the suffix "-oate" and the prefix "Methyl" for the alcohol-derived portion.
-
Carbon Backbone: The longest aliphatic carbon chain containing the principal functional group consists of four carbons. This forms the "butanoate" parent structure.
-
Numbering the Chain: The ester carbonyl carbon is strictly designated as C1.
-
Oxo Substituents: Ketone carbonyls are located at positions C2 and C4, generating the "2,4-dioxo" designation.
-
Aryl Substituent: Attached to the C4 position is an m-tolyl group. In systematic nomenclature, the methyl group on the phenyl ring is at the 3-position relative to the point of attachment, making it a "3-methylphenyl" group.
Physicochemical & Structural Profiling
Understanding the physicochemical baseline of this compound is essential for predicting its behavior in organic solvents and biological assays. The data is summarized below[1]:
| Property | Value |
| Systematic IUPAC Name | Methyl 4-(3-methylphenyl)-2,4-dioxobutanoate |
| Common/Trivial Name | This compound |
| CAS Registry Number | 501653-38-9 |
| Molecular Formula | C₁₂H₁₂O₄ |
| Molecular Weight | 220.22 g/mol |
| SMILES String | CC1=CC(=CC=C1)C(=O)CC(=O)C(=O)OC |
| Topological Polar Surface Area (TPSA) | 60.44 Ų |
| Tautomerism | Exists predominantly as the highly stable enol tautomer in solution. |
Chemical Synthesis & Experimental Workflow
The standard synthesis of methyl 4-(3-methylphenyl)-2,4-dioxobutanoate relies on a sterically hindered Claisen condensation between 3'-methylacetophenone and dimethyl oxalate[5][6].
Expertise & Causality in Experimental Design: While traditional protocols use sodium methoxide (NaOMe), utilizing Lithium tert-butoxide (t-BuOLi) is highly recommended. Because lithium has a strong affinity for oxygen, it forms a highly stable, cyclic enolate lithium salt during the reaction. This stabilization effectively circumvents secondary side reactions (such as the self-condensation of the acetophenone) and drives the equilibrium of the sterically hindered condensation to completion[6].
Step-by-Step Protocol:
-
Preparation: Under an inert argon atmosphere, dissolve dimethyl oxalate (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the vessel to 0 °C. Slowly add t-BuOLi (1.5 eq) to the solution to prevent exothermic degradation.
-
Enolization & Coupling: Add 3'-methylacetophenone (1.0 eq) dropwise over 30 minutes. The reaction mixture will transition to a deep yellow/orange hue as the cyclic enolate lithium salt forms.
-
Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor the consumption of the starting ketone via LC-MS.
-
Quenching & Isolation: Quench the reaction by slowly adding 1N HCl until the pH reaches ~3. This breaks the lithium chelate and precipitates the free β-diketoester.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Caption: Synthetic workflow for Methyl 4-(3-methylphenyl)-2,4-dioxobutanoate via Claisen condensation.
Pharmacological Relevance & Downstream Applications
The synthesized β-diketoester is rarely the final therapeutic agent; rather, it is a privileged scaffold for drug discovery:
-
Liver X Receptor (LXR) Modulators: The diketoester readily undergoes a Knorr pyrazole synthesis when reacted with substituted phenylhydrazines. This cyclization yields 1,5-diaryl-1H-pyrazole-3-carboxylates, which are potent modulators of LXRα and LXRβ[3][6]. Activation of LXRs upregulates the ATP-binding cassette transporter A1 (ABCA1), promoting cholesterol efflux and offering therapeutic pathways for atherosclerosis[3].
-
HIV-1 Integrase Inhibitors: Upon mild alkaline hydrolysis to the corresponding β-diketo acid, the molecule acts as a bidentate chelator. It coordinates divalent metal ions (Mg²⁺ or Mn²⁺) within the catalytic core of the HIV-1 integrase enzyme, effectively halting the strand transfer step of viral DNA integration[4][5].
Caption: Downstream application of the diketoester in synthesizing LXR modulators for cholesterol regulation.
Analytical Validation Protocol (Self-Validating System)
To ensure trustworthiness and experimental integrity, the synthesized product must be validated through Nuclear Magnetic Resonance (NMR) spectroscopy. A critical characteristic of β-diketoesters is their tautomerism. In non-polar solvents like CDCl₃, the molecule exists almost exclusively as the enol tautomer due to the formation of a highly stable, intramolecularly hydrogen-bonded six-membered pseudo-ring[5].
The expected ¹H-NMR (CDCl₃) signatures act as a self-validating system for successful synthesis[3]:
-
δ 15.3 ppm (s, 1H): The enolic hydroxyl proton. This extreme downfield shift is the absolute diagnostic proof of strong intramolecular hydrogen bonding, confirming the enol tautomer.
-
δ 7.83–7.78 (m, 2H) & 7.45–7.36 (m, 2H): The aromatic protons of the m-tolyl ring.
-
δ 7.08 ppm (s, 1H): The vinylic proton (C3-H) of the enol core. The absence of a CH₂ splitting pattern confirms the lack of the diketo form.
-
δ 3.95 ppm (s, 3H): The methoxy protons (-OCH₃) of the ester.
-
δ 2.44 ppm (s, 3H): The aryl methyl protons (Ar-CH₃).
References
- Google Patents. "Modulators of lxr (Patent CA2469435A1)." Google Patents.
-
ResearchGate. "One-Pot Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylates via Lithium tert-Butoxide-Mediated Sterically Hindered Claisen Condensation." ResearchGate. URL: [Link]
-
Journal of Medicinal Chemistry. "From Ligand to Complexes: Inhibition of Human Immunodeficiency Virus Type 1 Integrase by β-Diketo Acid Metal Complexes." ACS Publications. URL:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 501653-38-9 this compound AKSci 9197CB [aksci.com]
- 3. CA2469435A1 - Modulators of lxr - Google Patents [patents.google.com]
- 4. Inhibition of Human Immunodeficiency Virus-1 Integrase by β-Diketo Acid Coated Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Whitepaper: Molecular Weight Derivation, Analytical Verification, and Pharmaceutical Applications of 2,4-Dioxo-4-m-tolyl-butyric Acid Methyl Ester
Executive Summary
2,4-Dioxo-4-m-tolyl-butyric acid methyl ester (CAS: 501653-38-9), also known by its IUPAC name Methyl 4-(3-methylphenyl)-2,4-dioxobutanoate, is a highly specialized biochemical intermediate[1][2]. With an exact molecular weight of 220.22 g/mol , this compound serves as a critical building block in the synthesis of N-substituted pyridones, which are potent modulators of Liver X Receptors (LXR)[3][4].
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic physicochemical data. This guide provides a rigorous breakdown of the compound's molecular weight, the analytical protocols required to empirically verify its mass and structural integrity, and its mechanistic role in modern drug development.
Physicochemical Profiling & Molecular Weight Derivation
To ensure precision in stoichiometric calculations during drug synthesis, we must differentiate between the average molecular weight and the monoisotopic mass. The molecular formula for this compound is C₁₂H₁₂O₄ .
The structure consists of three primary moieties:
-
m-Tolyl Group (C₇H₇): An aromatic ring providing lipophilicity.
-
2,4-Dioxo Backbone (C₂HO₂): A highly reactive diketone system prone to enolization.
-
Methyl Ester (C₂H₃O₂): A terminal protecting/reactive group.
Elemental Composition and Mass Contribution
The standard atomic weights yield an average molecular weight of 220.224 g/mol . The table below summarizes the exact mass contributions required for precise analytical calibration[1][2].
| Element | Symbol | Atomic Weight ( g/mol ) | Atom Count | Mass Contribution ( g/mol ) | Mass Fraction (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 65.45% |
| Hydrogen | H | 1.008 | 12 | 12.096 | 5.49% |
| Oxygen | O | 15.999 | 4 | 63.996 | 29.06% |
| Total | C₁₂H₁₂O₄ | - | 28 | 220.224 | 100.00% |
Note: For High-Resolution Mass Spectrometry (HRMS), the exact monoisotopic mass is calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O), yielding 220.0736 Da .
Analytical Verification Protocols
Theoretical molecular weight must be empirically validated to ensure batch-to-batch integrity. The following self-validating protocols detail the exact steps and the underlying causality for each experimental choice.
Protocol A: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm the exact monoisotopic mass of the compound to rule out isobaric impurities.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton source, facilitating the formation of the [M+H]⁺ adduct necessary for positive ion mode detection.
-
-
Ionization (ESI+): Inject the sample into an Electrospray Ionization (ESI) source operating in positive mode.
-
Causality: The carbonyl oxygens of the 2,4-dioxo system possess lone pairs that readily accept a proton, making ESI+ highly efficient for this molecule.
-
-
Mass Analysis (TOF): Route the ions through a Time-of-Flight (TOF) analyzer.
-
Causality: TOF provides sub-ppm mass accuracy. The target theoretical m/z for the [M+H]⁺ ion is 221.0809 . A mass error of < 5 ppm confirms the C₁₂H₁₂O₄ formula.
-
HRMS analytical workflow for exact molecular weight verification.
Protocol B: Structural Confirmation via ¹H-NMR
Mass alone cannot differentiate structural isomers. Nuclear Magnetic Resonance (NMR) is required to validate the connectivity. Based on established patent data for this intermediate[3], the compound exhibits a unique tautomeric behavior.
-
Solvent Selection: Dissolve the sample in deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire the ¹H-NMR spectrum at 400 MHz.
-
Spectral Interpretation & Causality:
-
δ 15.3 ppm (s, 1H): This highly deshielded peak is the hallmark of a strongly hydrogen-bonded enol hydroxyl group[3]. Causality: 2,4-diketones undergo tautomerization. This peak proves the compound exists predominantly in the stable enol form (Methyl 3-hydroxy-4-(3-methylphenyl)-2-oxo-3-butenoate) in solution, which dictates its reactivity in subsequent cyclization steps.
-
δ 7.83-7.36 ppm (m, 4H): Corresponds to the four aromatic protons of the m-tolyl ring[3].
-
δ 7.08 ppm (s, 1H): The vinylic proton (C3-H) of the enol form[3].
-
δ 3.95 ppm (s, 3H): The methoxy protons of the methyl ester[3].
-
δ 2.44 ppm (s, 3H): The methyl group attached to the aromatic ring[3].
-
Role in Drug Development: LXR Modulation
The primary pharmaceutical application of this compound is its use as a precursor in the synthesis of heterocyclic N-substituted pyridones[3][4]. These pyridones function as modulators (agonists or antagonists) of the Liver X Receptors (LXRα and LXRβ) .
Mechanistic Pathway
LXRs are nuclear receptors that act as master sensors of cholesterol homeostasis[3][5].
-
Binding: The synthesized pyridone derivative binds to the ligand-binding domain of LXR.
-
Heterodimerization: The activated LXR forms a heterodimer with the Retinoid X Receptor (RXR).
-
Gene Transcription: This complex binds to LXR response elements (LXREs) on DNA, upregulating the expression of ATP-binding cassette transporters, specifically ABCA1 and ABCG1 [3].
-
Cholesterol Efflux: These transporters actively pump excess intracellular cholesterol out of macrophages and into high-density lipoprotein (HDL) particles, a critical mechanism for preventing atherosclerosis and managing hypercholesterolemia[3][5].
Role of the intermediate in synthesizing LXR modulators for cholesterol efflux.
Conclusion
The precise molecular weight of this compound (220.22 g/mol ) is just the starting point for its chemical profile. Through rigorous HRMS and NMR validation, researchers can confirm its structural tautomerism—a critical factor for its successful conversion into N-substituted pyridones. By bridging exact physicochemical data with biological application, this compound remains a vital asset in the development of next-generation therapies targeting lipid metabolism and cardiovascular disease.
References
- X-Ceptor Therapeutics, Inc. (2003).Modulators of LXR (Patent No. CA2469435A1). Google Patents.
Sources
- 1. 501653-38-9|Methyl 3-methyl-a,g-dioxo-benzenebutanoate|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. CA2469435A1 - Modulators of lxr - Google Patents [patents.google.com]
- 4. CA2469435A1 - Modulators of lxr - Google Patents [patents.google.com]
- 5. EP2392567A1 - Benzothiazine derivatives and their use as lxr modulators - Google Patents [patents.google.com]
structure elucidation of 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester
An In-Depth Technical Guide to the Structure Elucidation of 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester
Abstract
The precise characterization of molecular architecture is a cornerstone of modern chemical and pharmaceutical sciences. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the unambiguous . As a β-keto ester, this compound presents unique structural features, including the potential for keto-enol tautomerism, which necessitates a multi-faceted analytical approach.[1][2] This document moves beyond a simple listing of techniques, offering a narrative grounded in the causality behind experimental choices and data interpretation. We will detail the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy—providing not only the theoretical basis but also field-proven protocols and expected data, culminating in a cohesive structural confirmation.
Introduction and Synthetic Context
This compound belongs to the β-keto ester class of organic compounds, which are pivotal intermediates in organic synthesis and are found in various biologically active molecules.[2] Its structure comprises a central four-carbon chain with carbonyl groups at the C2 and C4 positions, a methyl ester at C1, and a meta-tolyl group attached to the C4 ketone. The accurate determination of this structure is paramount for understanding its reactivity, potential biological activity, and for quality control in any synthetic application.
The most common synthetic route to β-keto esters is the Claisen Condensation.[3] Specifically, the target molecule would be synthesized via a "crossed" Claisen condensation, a reaction between two different esters in the presence of a strong base.[4][5] A plausible pathway involves the reaction of a methyl ester of 3-methylbenzoic acid with methyl acetate. However, a more controlled and synthetically useful approach would involve the reaction between methyl acetoacetate and an activated derivative of 3-methylbenzoic acid, or the reaction of diethyl oxalate with 3-methylacetophenone followed by esterification.[6] Understanding this synthetic origin provides a logical hypothesis for the molecular structure, which must then be rigorously validated by the analytical techniques detailed below.
Caption: Hypothetical workflow for the synthesis of the target compound.
Core Analytical Workflow: A Multi-Spectroscopic Approach
The elucidation process is a puzzle where each analytical technique provides a unique set of clues. The combination of these clues allows for the complete and unambiguous determination of the molecular structure.[7]
Caption: Logical workflow for spectroscopic structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution, as it provides detailed information about the local electronic environment and connectivity of each atom.[2][8] For β-keto esters, NMR is crucial for observing the distinct signals of both keto and potential enol tautomers.[1][2]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-15 mg of the purified compound. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).[2]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[1]
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard 90° pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.[1]
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance signal intensity. A greater number of scans will be required due to the low natural abundance of the ¹³C isotope.[1]
-
¹H NMR: Expected Data and Interpretation
The proton NMR spectrum will map out the hydrogen framework of the molecule. Based on the proposed structure of this compound, the following signals are expected (in CDCl₃).
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (C₆H₄ ) | ~7.2 - 7.9 | Multiplet | 4H | Protons on the tolyl ring are in a complex electronic environment, leading to multiple overlapping signals. |
| Methylene (-C(O)CH₂ C(O)-) | ~4.0 | Singlet | 2H | These protons are deshielded by two adjacent carbonyl groups. The signal is a singlet as there are no adjacent protons to couple with.[9][10] |
| Methyl Ester (-OCH₃ ) | ~3.8 | Singlet | 3H | Protons of the methyl ester group are in a characteristic downfield region due to the adjacent oxygen and carbonyl. |
| Tolyl Methyl (Ar-CH₃ ) | ~2.4 | Singlet | 3H | Protons of the methyl group attached directly to the aromatic ring. |
Note: The presence of the enol tautomer would give rise to additional signals, notably a vinylic proton (=CH-) around δ 5.5-6.0 ppm and a broad enolic hydroxyl (-OH) proton further downfield, often above δ 12 ppm.[9] However, spectroscopic data for similar compounds suggest the keto form is predominant.[11]
¹³C NMR: Expected Data and Interpretation
The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their functional group identity.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Aromatic Ketone (C =O) | ~192 - 198 | Ketone carbonyls are highly deshielded and appear far downfield.[9][12] |
| Ester (C =O) | ~167 - 172 | Ester carbonyls are typically found upfield from ketone carbonyls.[9][12] |
| Aromatic (C ₆H₄) | ~125 - 140 | Multiple signals corresponding to the six carbons of the tolyl ring. |
| Methyl Ester (-OC H₃) | ~52 - 55 | Characteristic chemical shift for a methyl ester carbon. |
| Methylene (-C H₂-) | ~45 - 50 | The carbon is flanked by two electron-withdrawing carbonyl groups.[9][10] |
| Tolyl Methyl (Ar-C H₃) | ~20 - 22 | Typical chemical shift for a methyl group attached to an aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental formula of a compound.[7] Furthermore, the fragmentation pattern generated upon ionization provides corroborating evidence for the proposed structure.
Experimental Protocol: MS Analysis
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV. This high-energy method induces reproducible fragmentation, creating a characteristic "fingerprint" for the molecule.
-
Analysis: Scan a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion and all resulting fragment ions. For accurate mass measurement, High-Resolution Mass Spectrometry (HRMS) should be employed.
Expected Data and Interpretation
The molecular formula of this compound is C₁₂H₁₂O₄, corresponding to a molecular weight of 220.22 g/mol .[13]
| m/z Value | Proposed Fragment | Fragment Structure | Significance |
| 220 | [M]⁺ | [C₁₂H₁₂O₄]⁺ | Molecular ion peak, confirming the molecular weight. |
| 189 | [M - OCH₃]⁺ | [C₁₁H₉O₃]⁺ | Loss of the methoxy radical from the ester group. A common fragmentation for methyl esters. |
| 161 | [M - COOCH₃]⁺ | [C₁₀H₉O₂]⁺ | Loss of the carbomethoxy radical. |
| 119 | [m-tolyl-C≡O]⁺ | [CH₃C₆H₄CO]⁺ | Base Peak. This highly stable acylium ion is formed by α-cleavage next to the aromatic ketone. Its high abundance is a strong indicator of the m-tolyl ketone substructure. |
| 91 | [C₇H₇]⁺ | [C₆H₄CH₃]⁺ | Tropylium ion, characteristic of tolyl-containing compounds. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[1] For the target molecule, IR is perfect for confirming the presence of the two distinct carbonyl groups.
Experimental Protocol: IR Analysis
-
Sample Preparation: If the sample is a liquid or low-melting solid, prepare a thin film by placing a small drop between two NaCl or KBr salt plates. If it is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.[1]
-
Data Acquisition: Place the sample in the spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[1]
-
Data Processing: The acquired spectrum is automatically ratioed against a background scan to produce the final absorbance or transmittance spectrum.[1]
Expected Data and Interpretation
The IR spectrum is expected to show several strong, characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |
| ~3100-3000 | C-H Stretch | Aromatic (sp² C-H) | Characteristic of hydrogens on the tolyl ring. |
| ~2980-2850 | C-H Stretch | Aliphatic (sp³ C-H) | From the methyl and methylene groups. |
| ~1740 | C=O Stretch | Ester | The ester carbonyl typically absorbs at a higher frequency than a simple ketone.[1][14] |
| ~1690 | C=O Stretch | Aromatic Ketone | Conjugation with the tolyl ring lowers the vibrational frequency of the ketone carbonyl compared to a non-conjugated ketone.[15] |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the tolyl ring. |
| ~1300-1000 | C-O Stretch | Ester | Esters typically show two strong C-O stretching bands.[14] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and it is particularly useful for analyzing conjugated π-electron systems.[16]
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane).
-
Data Acquisition: Use a dual-beam spectrophotometer to scan the wavelength range from approximately 200 to 400 nm. Use a cuvette containing only the solvent as a reference.
Expected Data and Interpretation
The structure contains an aromatic ring conjugated to a carbonyl group, which constitutes a significant chromophore.
| Transition | Expected λₘₐₓ (nm) | Significance |
| π → π | ~250 - 280 | An intense absorption band corresponding to the electronic transition within the conjugated m-toluoyl system.[15][17] |
| n → π | ~300 - 340 | A weaker, longer-wavelength absorption corresponding to the transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.[15][17] |
Conclusion: Synthesis of Evidence
The structure of this compound is confirmed by the collective and corroborative evidence from the orthogonal analytical techniques employed.
-
Mass Spectrometry establishes the correct molecular weight (220 g/mol ) and elemental formula (C₁₂H₁₂O₄). The fragmentation pattern, particularly the dominant acylium ion at m/z 119, strongly supports the m-tolyl ketone substructure.
-
Infrared Spectroscopy confirms the presence of the essential functional groups: two distinct carbonyls (ester and conjugated ketone), an aromatic ring, and aliphatic C-H bonds.
-
UV-Visible Spectroscopy verifies the existence of the conjugated π-electron system as expected from the m-toluoyl chromophore.
-
NMR Spectroscopy provides the definitive architectural blueprint. ¹H and ¹³C NMR data confirm the number and type of protons and carbons, and crucially, their connectivity. The chemical shifts and multiplicities of the aromatic, methylene, methyl ester, and tolyl methyl groups are all consistent with the proposed structure and rule out other potential isomers.
This rigorous, multi-technique validation provides a self-validating system, ensuring the highest degree of confidence in the assigned structure for research and development applications.
References
- JoVE. (2025, May 22). Esters to β-Ketoesters: Claisen Condensation Mechanism.
- ACS Publications. (2005, February 11). Ti-Crossed-Claisen Condensation between Carboxylic Esters and Acid Chlorides or Acids: A Highly Selective and General Method for the Preparation of Various β-Keto Esters.
- Organic Chemistry Portal. Claisen Condensation.
- Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester.
- BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of β-Keto Esters.
- Wikipedia. Claisen condensation.
- ResearchGate. Time dependent UV-Vis spectra of reduction of aromatic ketones with....
- AWS. Preparation of β-Keto esters and β-Diketones by C- Acylation/deacetylation of Acetoacetic Esters and Acetonyl Ketones with 1-A.
- RSC Publishing. Studies in mass spectrometry. Part XII. Mass spectra of enamines.
- YouTube. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid].
- JoVE. (2023, April 30). IR and UV–Vis Spectroscopy of Aldehydes and Ketones.
- Monarch: Qucosa. Functional Aromatic Amino Ketones as UV/Vis probes for various liquid and solid environments.
- MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.
- PMC. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.
- ACS Publications. Studies in Mass Spectrometry. IX. 1 Mass Spectra of β-Diketones.
- Academia.edu. Convenient synthesis and characterization of molecules containing multiple β-keto ester units.
- PMC. Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties.
- Scribd. General Methods of Structure Elucidation.
- MSU chemistry. UV-Visible Spectroscopy.
- PubChem. Methyl 2,4-dioxo-4-phenylbutanoate.
- OSTI.gov. MASS SPECTROMETRY IN STRUCTURAL AND STEREOCHEMICAL PROBLEMS. XXI.
- eGyanKosh. ULTRAVIOLET AND VISIBLE SPECTROSCOPY.
- CSIRO Publishing. Mass spectra of α-diketones. I. Non-enolized α-diketones.
- Equation Chemical. 2,4-DIOXO-4-THIOPHEN-2-YL-BUTYRIC ACID METHYL ESTER.
- Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three.
- ACS Publications. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls.
- YouTube. (2023, March 6). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones.
- eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- ChemScene. Methyl 2,4-dioxo-4-(m-tolyl)butanoate.
- TCI Chemicals. Methyl 2,4-Dioxo-4-(2-thienyl)butyrate.
- PrepChem.com. Synthesis of 2,4-diketo-4-(thiazol-2-yl)butyric acid ethyl ester.
- Wiley. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
- ACS Publications. Selective decarbalkoxylation of .beta.-keto esters.
- Sigma-Aldrich. Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate.
- Journal of the Chemical Society, Perkin Transactions 1. A convenient solvent-specific synthesis of 4-[4-acetoxy-3-(3-methylbut-2- enyl)phenyl]butyric acid.
- Cheméo. Chemical Properties of 3-(4-Tolyl)butanoic acid methyl ester (CAS 24254-66-8).
- PubChemLite. Methyl 2,4-dioxo-4-(2-thienyl)butanoate.
- Chem-Impex. Methyl 2,4-dioxo-4-(2-thienyl)butanoate.
- anlian.chemcd.com. Methyl 2,4-dioxo-4-(p-tolyl)butanoate.
- Moshang Chemical. 2,4-dioxo-4-o-tolyl-butyric acid.
- MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid.
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Technical Guide: Solubility Profiling & Thermodynamic Analysis of Methyl 2,4-dioxo-4-(m-tolyl)butanoate
[1]
Abstract
This technical guide provides a comprehensive framework for the solubility profiling of Methyl 2,4-dioxo-4-(m-tolyl)butanoate (CAS: 501653-38-9), a critical
Compound Architecture & Physicochemical Context[1][2][3][4][5]
Structural Analysis
Methyl 2,4-dioxo-4-(m-tolyl)butanoate features a 1,3-dicarbonyl (beta-diketone) core flanked by a methyl ester and a meta-substituted toluene ring.[1] This structure exhibits keto-enol tautomerism, which significantly influences its solubility in polar protic versus aprotic solvents.[1]
-
Core Scaffold:
-diketo ester (highly functionalized).[1] -
Substituent Effect: The m-methyl group introduces asymmetry compared to the unsubstituted phenyl or p-tolyl analogs.[1]
-
Crystallographic Implication: The meta-substitution typically disrupts efficient crystal packing relative to para-isomers, often resulting in a lower melting point and higher solubility in organic solvents.[1]
-
-
Key Functional Groups:
Synthesis & Application Pathway
The compound is synthesized via Claisen condensation of 3'-methylacetophenone with dimethyl oxalate.[1] Solubility data is critical for two process stages:
-
Post-Synthesis Isolation: Crystallization from the reaction mixture (often sodium alkoxide/alcohol).[1]
-
Downstream Processing: Cyclization with hydrazines or hydroxylamines to form heterocycles.[1]
Figure 1: Synthetic pathway highlighting the central role of the target diketo ester.[1]
Predictive Solubility Landscape
Given the lack of specific archival data for the m-tolyl isomer, we utilize Structure-Property Relationships (SPR) referencing the well-characterized phenyl analog (Methyl 2,4-dioxo-4-phenylbutanoate).[1]
Comparative Solubility Expectations
| Solvent Class | Representative Solvents | Predicted Solubility (m-tolyl) | Mechanism |
| Polar Aprotic | DMSO, DMF, Acetone | High | Dipole-dipole interactions; disruption of keto-enol H-bonds.[1] |
| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding with ester/carbonyls.[1] m-tolyl asymmetry likely enhances solubility vs. phenyl analog.[1] |
| Esters | Ethyl Acetate | Moderate | "Like dissolves like"; excellent for crystallization.[1] |
| Non-Polar | Hexane, Heptane | Low | Lipophilic m-tolyl group provides minor solubility, but polar core dominates.[1] |
| Water | Water | Very Low | Hydrophobic aromatic ring and ester group limit aqueous solubility.[1] |
Senior Scientist Insight: The meta-methyl group acts as a "crystal breaker."[1] Expect the m-tolyl derivative to exhibit a solubility 1.2x to 1.5x higher than the phenyl analog in alcohols, with a depressed melting point (likely range: 45–60 °C, vs. higher for para analogs).[1]
Experimental Protocol: Solubility Determination
To generate authoritative data, the Laser Monitoring Observation Technique is the gold standard for this class of compounds, offering higher precision than gravimetric methods.[1]
Materials & Setup
-
Solute: Methyl 2,4-dioxo-4-(m-tolyl)butanoate (Recrystallized, Purity >99.5%).[1]
-
Solvents: HPLC grade (Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene).[1]
-
Apparatus: Jacketed glass vessel (50 mL) with laser transmittance probe and PID temperature control (
0.05 K).
Workflow (Standard Operating Procedure)
Figure 2: Laser monitoring solubility determination workflow.
-
Preparation: Add excess solid solute to 20 mL solvent.
-
Equilibration: Agitate at fixed temperature (
) until laser transmittance plateaus (indicating saturation). -
Sampling: Withdraw supernatant through a 0.45
m heated syringe filter. -
Quantification: Evaporate solvent and weigh (Gravimetric) or dilute for HPLC (if thermal degradation is a risk).[1]
-
Replication: Perform in triplicate. Calculate mole fraction solubility (
).[1]
Thermodynamic Modeling & Analysis
Once experimental data (
Modified Apelblat Equation
The most accurate model for
-
A, B, C: Empirical parameters derived via regression.
-
Utility: Interpolates solubility at any temperature within the measured range.[1]
(Buchowski-Ksiazczak) Equation
Useful for understanding non-ideality in solid-liquid equilibrium.[1]
- : Parameter related to solution non-ideality.[1]
- : Excess enthalpy term.[1]
- : Melting temperature of the solute.[1]
Thermodynamic Parameters
Calculate the dissolution properties using the Van't Hoff analysis:
-
Enthalpy (
): Typically positive (endothermic dissolution).[1] -
Entropy (
): Driving force for dissolution.[1] -
Gibbs Energy (
): .[1]
Interpretation Guide:
References
-
Synthesis & Class Properties
-
Solubility Measurement Methodology
-
Shakeel, F., et al. "Solubility and thermodynamic analysis of an anti-cancer drug (gefitinib) in different solvent systems."[1] Journal of Molecular Liquids, 2015.[1] (Standard reference for Apelblat modeling).
-
Tang, F., et al. "Dissociation Constant and Solubility of (S)-2-Hydroxy-4-phenylbutyric Acid."[1] Journal of Chemical & Engineering Data, 2013.[1] (Methodology for phenyl analogs). Link[1]
-
-
Thermodynamic Models
-
Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.[1]
-
Methodological & Application
Application Note: 1H NMR Structural Elucidation and Tautomeric Analysis of 2,4-Dioxo-4-m-tolyl-butyric Acid Methyl Ester
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Protocol & Spectral Assignment Guide
Executive Summary
The compound 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester (IUPAC: methyl 4-(3-methylphenyl)-2,4-dioxobutanoate)[1] is a highly functionalized
A defining characteristic of 2,4-dioxobutanoates is their dynamic keto-enol tautomerism[4]. Accurate structural elucidation via Proton Nuclear Magnetic Resonance (
Structural Dynamics: The Causality of Keto-Enol Tautomerism
Before acquiring NMR data, one must understand the thermodynamic forces dictating the molecule's behavior in solution. As a 1,3-dicarbonyl system, this compound exists in an equilibrium between its diketo form and its enol forms.
In non-polar, non-hydrogen-bonding solvents like CDCl
-
Regioselectivity: Enolization preferentially occurs at the C3-C4 bond rather than the C2-C3 bond. This specific regiochemistry allows the newly formed carbon-carbon double bond to conjugate directly with the m-tolyl aromatic ring, creating a highly stable, extended planar
-system. -
Resonance-Assisted Hydrogen Bonding (RAHB): The enol hydroxyl group (-OH) forms a strong intramolecular hydrogen bond with the C2 carbonyl oxygen. This locks the molecule into a pseudo-six-membered ring.
NMR Implications: This strong intramolecular hydrogen bond heavily deshields the enol proton, pushing its chemical shift far downfield (typically >15 ppm). Furthermore, the C3 methylene (-CH
Self-Validating Experimental Protocol for H NMR Acquisition
To ensure quantitative reliability and tautomeric preservation, the following protocol must be executed. This workflow is designed as a self-validating system , where the internal logic of the acquisition parameters guarantees the integrity of the resulting data.
Step 1: Sample Preparation
-
Procedure: Dissolve 5–10 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl
, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS). -
Causality: CDCl
is strictly selected because aprotic, non-polar solvents stabilize the intramolecular hydrogen bond of the enol form[4]. Using a protic solvent like Methanol- would disrupt this bond, artificially altering the keto-enol equilibrium and complicating spectral interpretation.
Step 2: Instrument Setup & Shimming
-
Procedure: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer at 298 K. Lock the field to the deuterium resonance of CDCl
and perform rigorous gradient shimming (Z1-Z5). -
Causality: Precise shimming (residual solvent peak width at half-height < 1.0 Hz) is critical. The m-tolyl group presents complex multiplet splittings in the 7.3–7.9 ppm region; poor magnetic homogeneity will blur these diagnostic ortho and meta couplings.
Step 3: Acquisition Parameters
-
Procedure: Utilize a standard 1D proton pulse sequence (e.g., zg30). Set the Relaxation Delay (D1) to 5.0 seconds (significantly longer than the default 1.0 s).
-
Causality: The highly deshielded enol proton engaged in RAHB exhibits an unusually long longitudinal relaxation time (
). A standard 1-second delay leads to incomplete magnetization recovery, which would artificially reduce the integration value of the enol -OH peak and skew the perceived tautomeric ratio.
Step 4: Processing & Internal Validation
-
Procedure: Apply a Fourier Transform (FT), followed by manual phase and baseline correction. Reference the spectrum to TMS (0.00 ppm) or the residual CHCl
peak (7.26 ppm). -
Self-Validation Check: Integrate the sharp methoxy singlet (~3.95 ppm) and set its value to exactly 3.00. Next, integrate the enol -OH singlet (~15.3 ppm). If the acquisition was performed correctly, the -OH integral must equal 1.00 (±0.05). A value significantly lower than 1.00 indicates either incomplete
relaxation or the presence of moisture causing proton exchange.
H NMR Spectral Assignment
The following table summarizes the quantitative
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Rationale |
| 15.30 | Singlet (s) | 1H | Enol -OH | Highly deshielded due to strong intramolecular resonance-assisted hydrogen bonding. |
| 7.83 – 7.78 | Multiplet (m) | 2H | Aromatic H-2, H-6 | Protons ortho to the electron-withdrawing enolized carbonyl system; heavily deshielded. |
| 7.45 – 7.36 | Multiplet (m) | 2H | Aromatic H-4, H-5 | Protons meta and para to the carbonyl system; less deshielded than H-2/H-6. |
| 7.08 | Singlet (s) | 1H | Enol =CH- (C3) | Methine proton of the enol double bond. The absence of a -CH |
| 3.95 | Singlet (s) | 3H | Ester -OCH | Standard methyl ester resonance. Used as the internal integration calibration standard (3H). |
| 2.44 | Singlet (s) | 3H | Aromatic -CH | Methyl group attached to the aromatic ring (m-tolyl group). |
Diagnostic Workflow Visualization
The following logical relationship diagram maps the experimental workflow and the self-validating decision tree used to confirm the tautomeric state of the molecule.
Caption: Workflow for NMR acquisition and tautomeric validation of 2,4-dioxobutanoates.
References
-
X-Ceptor Therapeutics, Inc. "Modulators of lxr." Canadian Patent CA2469435A1, published July 24, 2003.
-
Obydennov, D. et al. "2,4-Diketo esters: Crucial intermediates for drug discovery." Bioorganic Chemistry, 105, 104343 (2020).
-
Drexler, E. J., & Field, K. W. "An NMR study of keto-enol tautomerism in
-dicarbonyl compounds." Journal of Chemical Education, 53(6), 392 (1976). -
ChemSpace Database. "Methyl 4-(3-methylphenyl)-2,4-dioxobutanoate - C12H12O4." CSSB00018781853.
Sources
Application Note: ¹³C NMR Analysis and Tautomeric Resolution of Methyl 2,4-dioxo-4-(m-tolyl)butanoate
Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Introduction & Pharmacological Significance
Methyl 2,4-dioxo-4-(m-tolyl)butanoate is a highly versatile β-diketo ester. In medicinal chemistry, 2,4-dioxo-4-arylbutanoate derivatives serve as privileged scaffolds and synthetic intermediates for constructing pharmacologically active heterocycles, including pyrazoles, pyrroles, and pyrimidines[1]. Notably, molecules containing this 1,3-dicarbonyl motif have been extensively utilized in the development of Src kinase inhibitors for oncology and HIV-1 integrase inhibitors for antiviral therapies[2][3].
Accurate structural characterization of these precursors is critical for downstream synthetic success. However, ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2,4-dioxobutanoates presents a unique analytical challenge due to pronounced keto-enol tautomerism . This application note provides a comprehensive, self-validating protocol for acquiring and interpreting the ¹³C NMR spectrum of methyl 2,4-dioxo-4-(m-tolyl)butanoate, focusing on the causality behind experimental parameters and chemical shift assignments.
Chemical Dynamics: The Keto-Enol Equilibrium
In solution, methyl 2,4-dioxo-4-(m-tolyl)butanoate exists as an equilibrium mixture of a minor diketo form and a major enol form.
-
The Causality of Enolization: In non-polar, non-hydrogen-bonding solvents like Chloroform-d (CDCl₃), the enol form is overwhelmingly favored (>90% abundance). This thermodynamic preference is driven by two factors: the formation of a highly stable, six-membered intramolecular hydrogen bond between the enolic hydroxyl and the adjacent carbonyl, and the extended π-conjugation encompassing the m-tolyl ring, the enol double bond, and the ester carbonyl[3].
-
Analytical Implications: Because the interconversion between the keto and enol forms is slow on the NMR timescale, both tautomers will present distinct sets of peaks. A high-quality ¹³C NMR protocol must be optimized to detect the trace keto signals without saturating the dominant enol quaternary carbons.
Workflow & Logical Relationships
The following diagram illustrates the analytical workflow, from sample preparation through tautomeric resolution, highlighting the diagnostic carbon shifts used to validate the molecular structure.
Figure 1: 13C NMR analytical workflow and tautomeric resolution of 1,3-dicarbonyl systems.
Experimental Protocol: ¹³C NMR Acquisition
To ensure a self-validating and highly resolved spectrum, adhere to the following optimized parameters.
Step 1: Sample Preparation
-
Weigh 40–50 mg of high-purity methyl 2,4-dioxo-4-(m-tolyl)butanoate.
-
Dissolve the compound completely in 0.6 mL of CDCl₃ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard).
-
Transfer the homogeneous solution to a standard 5 mm NMR tube. Ensure the sample depth is at least 4 cm to prevent magnetic field shimming errors.
Step 2: Instrument Setup & Tuning
-
Insert the sample into a 400 MHz or 500 MHz NMR spectrometer (yielding 100 MHz or 125 MHz for ¹³C, respectively).
-
Lock the magnetic field to the deuterium signal of CDCl₃.
-
Tune and match the probe specifically for the ¹³C nucleus.
-
Perform automated or manual shimming (Z1-Z5) to achieve a sharp solvent lock signal.
Step 3: Acquisition Parameters (The "Why" Behind the Setup)
-
Pulse Sequence: Standard proton-decoupled ¹³C sequence (e.g., zgpg30 on Bruker systems) with WALTZ-16 decoupling.
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .
-
Expert Insight: Quaternary carbons (C1, C2, C4, and the ipso-aromatic carbon) lack attached protons, meaning they undergo highly inefficient dipole-dipole relaxation. A standard 1.0s delay will cause these critical carbonyl peaks to saturate and disappear into the baseline. A longer D1 ensures quantitative recovery of these signals.
-
-
Number of Scans (NS): 256 to 512 scans .
-
Expert Insight: Because the keto tautomer is present at <10% abundance, a high scan count is mandatory to achieve the Signal-to-Noise (S/N) ratio required to resolve the minor keto C3 methylene peak (~45.8 ppm) from background noise.
-
-
Spectral Width (SW): ~250 ppm (to safely capture all carbonyls up to 200 ppm).
Step 4: Spectral Processing
-
Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz to enhance S/N without sacrificing resolution.
-
Perform Fourier Transform (FT).
-
Apply rigorous zero-order and first-order phase corrections.
-
Calibrate the chemical shift scale by setting the central peak of the CDCl₃ triplet to 77.16 ppm .
Data Presentation & Peak Assignment
The structural validation of methyl 2,4-dioxo-4-(m-tolyl)butanoate relies on identifying the distinct chemical environments of the keto and enol forms[4].
Diagnostic Hallmark: The most critical self-validating feature of this spectrum is the C3 carbon . In the keto form, C3 is an sp³-hybridized methylene, appearing upfield at ~45.8 ppm. In the enol form, C3 becomes an sp²-hybridized methine. Due to the powerful electron-donating resonance from the enolic oxygen, this carbon is highly shielded for an alkene and characteristically appears at ~98.0 ppm [3][4].
Table 1: Expected ¹³C NMR Chemical Shifts in CDCl₃ (298 K)
| Carbon Position | Enol Form (Major, >90%) | Keto Form (Minor, <10%) | Multiplicity (¹H-Decoupled) | Causality & Assignment Logic |
| C1 (Ester C=O) | ~162.0 ppm | ~161.0 ppm | Singlet (Cq) | Ester carbonyl; slightly deshielded in the enol form due to extended π-conjugation. |
| C2 (Keto/Enol) | ~165.0 - 170.0 ppm | ~191.0 ppm | Singlet (Cq) | Shifts dramatically upfield in the enol form due to acquiring C-OH single-bond character. |
| C3 (Diagnostic) | ~98.0 ppm | ~45.8 ppm | Singlet (CH / CH₂) | Critical validation peak. Highly shielded sp² carbon in enol vs. standard sp³ in keto. |
| C4 (Keto/Enol) | ~185.0 - 190.0 ppm | ~195.0 ppm | Singlet (Cq) | Conjugated with the m-tolyl ring; shifts upfield in enol form due to intramolecular H-bonding. |
| Methoxy (-OCH₃) | ~53.0 ppm | ~53.2 ppm | Singlet (CH₃) | Standard methyl ester shift; largely unaffected by tautomerism. |
| Aryl C1' (ipso) | ~134.0 ppm | ~134.5 ppm | Singlet (Cq) | Quaternary aromatic carbon attached directly to C4. |
| Aryl C3' (meta) | ~138.5 ppm | ~138.5 ppm | Singlet (Cq) | Quaternary aromatic carbon attached to the methyl group. |
| Aryl CH (x4) | 125.0 - 133.0 ppm | 125.0 - 133.0 ppm | Singlets (CH) | Aromatic methine carbons (C2', C4', C5', C6'). |
| Aryl -CH₃ | ~21.3 ppm | ~21.3 ppm | Singlet (CH₃) | Benzylic methyl group on the m-tolyl ring. |
Note: At room temperature, rapid intramolecular proton transfer between the C2 and C4 oxygens may result in broadened or averaged signals for the enol carbonyls. Lowering the acquisition temperature (e.g., 253 K) can freeze out specific enol tautomers if absolute resolution of C2/C4 is required.
Troubleshooting Guide
-
Missing Carbonyl Peaks (C1, C2, C4):
-
Cause: Insufficient relaxation time.
-
Solution: Increase the D1 delay to 3.0 seconds or add a relaxation agent (e.g., Chromium(III) acetylacetonate, though this will broaden lines).
-
-
Absence of Keto Signals:
-
Cause: The keto form is naturally low in CDCl₃.
-
Solution: If observing the keto form is strictly necessary for your study, switch the solvent to a highly polar, hydrogen-bonding solvent like DMSO-d₆, which disrupts the intramolecular hydrogen bond and increases the keto population[3].
-
-
Broadening of the ~98 ppm Peak:
-
Cause: Trace acidic or basic impurities in the NMR tube catalyzing rapid keto-enol exchange.
-
Solution: Filter the sample through a small plug of basic alumina prior to analysis to remove trace acids from the CDCl₃.
-
References
- Benchchem. "Ethyl 2,4-dioxopentanoate | Research Chemical". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7AyjqXArxEztvmUSKFTUQbPDIlbpzz3o0x5qYGNbX6VCdBRcYtYTOzY2cqWmZEaWaqLqaCH7WfVlk-wY7hcw3XegHY1Ox9hotj5TcqXtuJtFK-tZWcm3e_7JoBKih1uO4u6V4]
- Benchchem. "An In-depth Technical Guide to 2,4-Dioxo-4-phenylbutanoic Acid". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGBFjhy7sRewR-QktRv9YGL2mLLP2AffOCCT2YaYipVsMehq4r_VNlb2-mdAKt43HbdSWka5thpkg0PtEW8FW7RgKDH6j4bggwHSMkKg6ucNOw5MKInBdN1GyrsNI3eJpCfxnlikZMWmjRRLDgqiVK1RV8EJseKxa7GW7O17Sihh8PB14A48G8GRASkN59CSP7-QqETMbmwf7gqg==]
- Organic Syntheses. "3-Component Approach to 1,5-Dihydro-2H-pyrrol-2-one Heterocycles". Organic Syntheses.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE0Nm8ZxTueIA6sLWLOHK-ZeWji4fAaqKmEYA1TyUj641bgA29WoXxpUNg-Kw10D-YMN2XNP0UNVI4J4_mYk3GKjjOGAkL7-NGsGFnDS5mHXkwz6ljrKWTY9Xt6izqYhidR5nHlJUJhZng0TpjyNHeKz8=]
- ACS Publications. "Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles". Chemical Reviews.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcJatyGS7hLDphOJl_D-WJueCXPnzv-HOv6nebx1Sswo2yJkBfKN9s8fDwDCxXGRKKWNbZP5Gfcu9ctn45Zj4x8Eiku3oEeUk93S2cKu7lombhlzDlwGOPK2i_YBgHQSWTabmrNA==]
Sources
Application Notes & Protocols: Strategic Synthesis of Bio-active Heterocycles from Methyl 2,4-dioxo-4-(m-tolyl)butanoate
Introduction: The Strategic Value of a Versatile Precursor
In the landscape of modern drug discovery and development, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents.[1] Their unique stereoelectronic properties and ability to engage in diverse biological interactions make them privileged structures in medicinal chemistry. The efficient construction of these rings from readily available starting materials is a cornerstone of synthetic chemistry. Methyl 2,4-dioxo-4-(m-tolyl)butanoate, a versatile 1,3-dicarbonyl compound, represents an ideal starting point for the synthesis of a variety of important five- and six-membered heterocycles, including pyrazoles, isoxazoles, and pyrimidines.[2][3]
This guide provides detailed application notes and robust protocols for leveraging methyl 2,4-dioxo-4-(m-tolyl)butanoate as a strategic precursor. We will delve into the underlying chemical principles, explain the causality behind experimental choices, and provide step-by-step methodologies designed for reproducibility and scalability.
Part 1: Synthesis of Pyrazole Derivatives via Knorr Cyclocondensation
Application Note 1: Synthesis of 5-(m-tolyl)-2,4-dihydro-3H-pyrazol-3-one
Principle & Mechanistic Insight: The Knorr pyrazole synthesis is a classic and highly reliable method for constructing pyrazole and pyrazolone rings.[4][5][6] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8] In the case of an unsymmetrical precursor like methyl 2,4-dioxo-4-(m-tolyl)butanoate, the question of regioselectivity is paramount.
The reaction mechanism proceeds through the initial nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl groups. The ketone carbonyl is significantly more electrophilic and sterically accessible than the ester carbonyl, making it the preferential site for the initial attack. This forms a hydrazone intermediate. Subsequently, the second nitrogen atom of the hydrazine performs an intramolecular nucleophilic acyl substitution on the ester carbonyl, leading to cyclization and elimination of methanol to form the stable 5-membered pyrazolone ring.[6][9] The reaction is typically catalyzed by a small amount of acid to facilitate both the initial condensation and the final dehydration steps.[5]
Reaction Mechanism: Knorr Pyrazole Synthesis
Caption: Knorr synthesis of a pyrazolone from a β-ketoester.
Experimental Protocol 1: Synthesis of 5-(m-tolyl)-2,4-dihydro-3H-pyrazol-3-one
Materials:
-
Methyl 2,4-dioxo-4-(m-tolyl)butanoate (1.0 eq, e.g., 2.20 g, 10.0 mmol)
-
Hydrazine hydrate (N₂H₄·H₂O, 1.2 eq, 0.60 g, 12.0 mmol)
-
Ethanol (or 1-Propanol), reagent grade (approx. 20 mL)
-
Glacial Acetic Acid (catalytic, ~5 drops)
-
Deionized Water
-
Round-bottom flask (50 mL), magnetic stir bar, reflux condenser, heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2,4-dioxo-4-(m-tolyl)butanoate (1.0 eq).
-
Solvent and Reagent Addition: Add ethanol (20 mL) to dissolve the starting material, followed by hydrazine hydrate (1.2 eq). Add 5 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-100°C depending on the alcohol used) with vigorous stirring. The formation of a precipitate may be observed as the reaction proceeds.
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 50% ethyl acetate / 50% hexanes). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting ketoester.
-
Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol (2 x 5 mL) and then with cold deionized water (2 x 10 mL) to remove any unreacted hydrazine and salts.
-
Drying: Dry the product under vacuum to a constant weight.
Data and Characterization:
| Parameter | Expected Value |
| Product Name | 5-(m-tolyl)-2,4-dihydro-3H-pyrazol-3-one |
| Appearance | White to off-white solid |
| Yield | 85-95% |
| ¹H NMR (DMSO-d₆) | δ 11.9 (s, 1H, NH), 7.8 (s, 1H, NH), 7.4-7.2 (m, 4H, Ar-H), 3.4 (s, 2H, CH₂), 2.3 (s, 3H, Ar-CH₃) |
| ¹³C NMR (DMSO-d₆) | δ 170.1, 158.2, 138.5, 131.8, 129.5, 128.9, 126.0, 123.2, 42.5, 21.3 |
| MS (ESI+) | m/z 189.09 [M+H]⁺ |
Part 2: Synthesis of Isoxazole Derivatives
Application Note 2: Synthesis of 3-(m-tolyl)isoxazol-5(4H)-one
Principle & Mechanistic Insight: The synthesis of isoxazoles from 1,3-dicarbonyl compounds involves a condensation reaction with hydroxylamine.[10] Similar to the Knorr synthesis, this reaction proceeds via the formation of an oxime intermediate at the more reactive ketone carbonyl. This is followed by an intramolecular cyclization via nucleophilic attack of the oxime oxygen onto the ester carbonyl, leading to the formation of the isoxazolone ring after the elimination of methanol.[11]
Controlling the pH is crucial in this synthesis. The reaction is typically carried out under mildly basic or neutral conditions to ensure the nucleophilicity of the hydroxylamine is maintained without causing unwanted side reactions. Using hydroxylamine hydrochloride requires the addition of a base, such as sodium acetate or a tertiary amine, to liberate the free hydroxylamine.[12]
// Nodes start [label="Methyl 2,4-dioxo-4-(m-tolyl)butanoate\n+ Hydroxylamine"]; intermediate1 [label="Oxime Intermediate"]; intermediate2 [label="Cyclized Intermediate"]; product [label="3-(m-tolyl)isoxazol-5(4H)-one"];
// Edges start -> intermediate1 [label=" Condensation\n(on Ketone)"]; intermediate1 -> intermediate2 [label=" Intramolecular\nCyclization"]; intermediate2 -> product [label=" -MeOH"]; }
Caption: Workflow for the synthesis of a 2-aminopyrimidine.
Experimental Protocol 3: Synthesis of 2-Amino-4-hydroxy-6-(m-tolyl)pyrimidine
Materials:
-
Methyl 2,4-dioxo-4-(m-tolyl)butanoate (1.0 eq, e.g., 2.20 g, 10.0 mmol)
-
Guanidine hydrochloride (1.5 eq, 1.43 g, 15.0 mmol)
-
Sodium metal (2.5 eq, 0.57 g, 25.0 mmol)
-
Absolute Ethanol (anhydrous, 40 mL)
-
Glacial Acetic Acid
-
Round-bottom flask (100 mL), magnetic stir bar, reflux condenser, drying tube
Procedure:
-
Preparation of Sodium Ethoxide: (Caution: Sodium metal is highly reactive with water) In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), carefully add sodium metal (2.5 eq), cut into small pieces, to absolute ethanol (40 mL). Stir until all the sodium has dissolved.
-
Addition of Guanidine: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.5 eq). Stir for 20 minutes at room temperature.
-
Substrate Addition: Add a solution of methyl 2,4-dioxo-4-(m-tolyl)butanoate (1.0 eq) in a minimal amount of absolute ethanol to the reaction mixture.
-
Reflux: Attach a reflux condenser fitted with a drying tube and heat the mixture to reflux for 6-8 hours.
-
Neutralization and Precipitation: Cool the reaction mixture in an ice bath. Carefully neutralize the mixture by the dropwise addition of glacial acetic acid until the pH is approximately 7. A precipitate will form.
-
Isolation: Stir the mixture in the ice bath for another 30 minutes, then collect the solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold water, followed by a small amount of cold ethanol. Dry the product under vacuum.
Data and Characterization:
| Parameter | Expected Value |
| Product Name | 2-Amino-4-hydroxy-6-(m-tolyl)pyrimidine |
| Appearance | White to pale yellow powder |
| Yield | 65-80% |
| ¹H NMR (DMSO-d₆) | δ 11.5 (br s, 1H, OH), 7.8 (s, 1H), 7.7 (d, 1H), 7.3 (t, 1H), 7.2 (d, 1H), 6.5 (s, 2H, NH₂), 6.3 (s, 1H), 2.4 (s, 3H, Ar-CH₃) |
| ¹³C NMR (DMSO-d₆) | δ 165.1, 163.8, 162.5, 138.0, 136.5, 130.1, 128.8, 125.5, 104.2, 21.3 |
| MS (ESI+) | m/z 216.11 [M+H]⁺ |
References
-
Harigae, R., Moriyama, K., & Togo, H. (2014). Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. The Journal of Organic Chemistry, 79(5), 2049–2058. [Link]
-
Elguero, J., Goya, P., & Páez, J. A. (1989). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 67(5), 873-877. [Link]
-
Li, P., Wang, L., & Wang, J. (2013). Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes. Organic Letters, 15(4), 894–897. [Link]
-
Yan, Z., Li, Y., & Wu, J. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 7(13), 1638-1643. [Link]
-
Cantillo, D., & Kappe, C. O. (2014). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Advances, 4(78), 41533-41537. [Link]
-
Sagdullayeva, A. S., et al. (2019). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Molecules, 24(1), 123. [Link]
-
Kumar, A., et al. (2018). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega, 3(11), 16045–16055. [Link]
-
Sravanthi, T., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 121. [Link]
-
Alkorta, I., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Tetrahedron, 56(36), 6957-6964. [Link]
-
Nguyen, T. T., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 484–492. [Link]
-
Sravanthi, T., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. ResearchGate. [Link]
-
Nguyen, T. T., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC. [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Giradkar, V. (2018). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
OChemSimplified. (2019). synthesis of pyrazoles. YouTube. [Link]
-
Pop, F., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6496. [Link]
-
Adhav, V. (2019). Experiment No 5 To synthesis and submit 1,3 Pyrazole. Slideshare. [Link]
-
Yan, Z., Li, Y., & Wu, J. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. RSC Publishing. [Link]
-
Schmidt, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-219. [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2419-2426. [Link]
-
Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. RSC Education. [Link]
-
Suzuki, T., et al. (2012). One-step synthesis of differently bis-functionalized isoxazoles by cycloaddition of carbamoylnitrile oxide with β-keto esters. Organic & Biomolecular Chemistry, 10(7), 1436-1441. [Link]
-
Nongrum, R., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(15), 5863. [Link]
-
Dumitrascu, F., et al. (2011). The reaction of β-dicarbonyl compounds with hydrazine and hydroxylamine in ethanol at reflux. ResearchGate. [Link]
-
Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]
-
Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 121-142. [Link]
-
Bakos, M., et al. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 20, 188-196. [Link]
-
Welsch, M. E., et al. (2020). Recent Advances in Pyrimidine-Based Drugs. Molecules, 25(21), 5193. [Link]
-
PubChem. Ethyl 2,4-dioxo-4-(p-tolyl)butanoate. National Center for Biotechnology Information. [Link]
-
Ghorab, M. M., et al. (2015). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 7(5), 169-181. [Link]
-
ResearchGate. (2014). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. ResearchGate. [Link]
-
Comparini, L. M. (2024). Development of new approaches to the synthesis of heterocycles of medicinal interest. University of Siena. [Link]
-
Kandeel, M. M., et al. (2008). Synthesis of some new phthalimide derivatives of expected biological activity. HETEROCYCLES, 75(10), 2463-2473. [Link]
-
Bieliaiev, A., et al. (2024). Heterocycles in Medicinal Chemistry II. Molecules, 29(19), 4587. [Link]
-
Al-Ostath, A. I., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organocatalysis, 9(2), 114-129. [Link]
-
Kazemi, M., Shiri, L., & Kohzadi, H. (2017). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science, 8(1), 259-271. [Link]
Sources
- 1. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. chemhelpasap.com [chemhelpasap.com]
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- 10. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester derivatives
Application Note: Biological Profiling of 2,4-Dioxo-4-m-tolyl-butyric Acid Methyl Ester
Executive Summary
This guide details the biological activity and experimental profiling of This compound (and its hydrolyzed free acid analogs). Belonging to the privileged Diketo Acid (DKA) scaffold, this compound exhibits pleiotropic pharmacology. While historically recognized for HIV-1 Integrase inhibition via metal chelation, recent chemoproteomic profiling and patent literature identify it as a modulator of Liver X Receptors (LXR) and a potential Src Kinase inhibitor .
This document provides the rationale, mechanistic insights, and validated protocols for evaluating this compound in drug discovery workflows.
Chemical Biology & Mechanism of Action
The Pharmacophore: Diketo Acid (DKA)
The core structure—a 2,4-dioxobutyric acid tail attached to an aryl ring (m-tolyl)—acts as a bioisostere for the phosphate groups found in viral DNA.
-
Metal Chelation (Primary Mechanism): The 1,3-diketo moiety (specifically the enolized form) coordinates with divalent metal ions (
or ) within enzyme active sites. This is the definitive mechanism for HIV-1 Integrase inhibition, where the compound sequesters the catalytic metals required for viral DNA strand transfer. -
Hydrophobic Interaction: The m-tolyl (3-methylphenyl) group provides critical hydrophobic contacts. In LXR modulation, this moiety occupies the hydrophobic pocket of the Ligand Binding Domain (LBD), mimicking oxysterols.
Ester vs. Acid: The Prodrug Consideration
-
Methyl Ester Form: High cellular permeability. Often acts as a prodrug. It must be hydrolyzed by intracellular esterases to the free acid to function as a metal chelator (Integrase inhibition). However, for LXR binding, the ester form itself may retain activity depending on the specific pocket constraints.
-
Free Acid Form: The active species for metalloenzyme inhibition. Poor membrane permeability often necessitates the use of the ester for cell-based assays.
Biological Activity Profile
| Target | Activity Type | Mechanism | Key Reference |
| HIV-1 Integrase | Inhibitor | Chelation of catalytic | [1, 2] |
| Liver X Receptor (LXR) | Modulator | Binding to LBD; regulation of lipid metabolism genes. | [3] |
| Src Kinase | Inhibitor | Competitive binding; likely ATP-pocket interference. | [4] |
| HCV NS5B | Inhibitor | Active site binding (polymerase inhibition). | [5] |
Visualizing the Mechanism
The following diagram illustrates the dual-pathway pharmacology of the derivative, highlighting the critical hydrolysis step for metalloenzyme targets.
Caption: Pharmacological fate of the methyl ester derivative. Hydrolysis is often required for metalloenzyme inhibition (Integrase), while nuclear receptor modulation (LXR) may utilize both forms.
Detailed Experimental Protocols
Protocol A: HIV-1 Integrase Strand Transfer Inhibition Assay
Rationale: This is the "Gold Standard" assay for DKA derivatives. It measures the compound's ability to prevent the insertion of viral DNA into host DNA.
Materials:
-
Recombinant HIV-1 Integrase (purified).
-
Donor DNA (biotinylated LTR sequence).
-
Target DNA (Ruthenium-labeled or immobilized).
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM
(Critical: DKA activity is metal-dependent), 1 mM DTT.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the methyl ester in 100% DMSO to 10 mM. Prepare serial dilutions in DMSO.
-
Note: To test the intrinsic activity, pre-hydrolyze a specific aliquot using 1N NaOH for 30 mins, then neutralize. Compare Ester vs. Acid to assess prodrug behavior.
-
-
Enzyme Assembly: Incubate HIV-1 Integrase (400 nM) with Biotin-Donor DNA (100 nM) in Assay Buffer for 30 minutes on ice to form the Stable Synaptic Complex (SSC).
-
Inhibitor Addition: Add 2
L of diluted compound to 98 L of the SSC mixture. Incubate for 15 minutes at room temperature.-
Senior Scientist Insight: Do not add
if screening for clinical relevance; use . DKAs can show shifted potency between metals.
-
-
Strand Transfer Reaction: Initiate by adding Target DNA. Incubate at 37°C for 60 minutes.
-
Detection: Stop reaction with EDTA (chelates Mg, halting enzyme). Transfer to Streptavidin-coated plates. Detect Ruthenium signal (ECL) or fluorescence depending on the tag.
-
Data Analysis: Fit data to a sigmoidal dose-response curve to calculate
.
Protocol B: LXR-alpha Coactivator Recruitment Assay (TR-FRET)
Rationale: Based on patent CA2469435A1, this compound modulates LXR. This assay confirms direct binding by measuring the recruitment of a coactivator peptide.
Materials:
-
LXR-
Ligand Binding Domain (GST-tagged). -
Biotinylated Coactivator Peptide (e.g., SRC-1).
-
Europium-labeled anti-GST antibody (Donor).
-
Streptavidin-APC (Acceptor).
Step-by-Step Methodology:
-
Mix Preparation: In a 384-well white plate, mix 5 nM GST-LXR-
LBD and 5 nM Europium-anti-GST antibody. -
Compound Treatment: Add the test compound (this compound) at varying concentrations (1 nM to 10
M). -
Equilibration: Incubate for 30 minutes at room temperature to allow conformational change of the receptor.
-
Peptide Addition: Add 10 nM Biotin-SRC-1 peptide + 20 nM Streptavidin-APC.
-
Readout: Incubate for 1 hour. Read TR-FRET signal (Excitation: 337 nm; Emission: 665 nm / 615 nm).
-
Interpretation: An increase in FRET ratio indicates agonist activity (recruitment of coactivator); a decrease in the presence of a known agonist indicates antagonism.
Workflow Visualization
Caption: Parallel workflows for validating the pleiotropic activity of the m-tolyl derivative.
References
-
Marchand, C. et al. (2002). Structural determinants for HIV-1 integrase inhibition by beta-diketo acids. Journal of Biological Chemistry.[1]
-
Sechi, M. et al. (2004). Design and synthesis of novel indole beta-diketo acid derivatives as HIV-1 integrase inhibitors. Journal of Medicinal Chemistry.
-
Patent CA2469435A1. (2004). Modulators of LXR and Methods of Use Thereof. Google Patents.
-
Rafinejad, A. et al. (2015).[2] Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Iranian Journal of Pharmaceutical Research.
-
Summa, V. et al. (2004). HCV NS5B RNA-dependent RNA polymerase inhibitors: from alpha,gamma-diketoacids to 4,5-dihydroxypyrimidine-carboxylates. Journal of Medicinal Chemistry.
Sources
Application Note: 2,4-Dioxo-4-m-tolyl-butyric Acid Methyl Ester in Pharmaceutical Synthesis
Executive Summary
This technical guide outlines the synthesis, characterization, and downstream application of 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester (also known as Methyl 4-(3-methylphenyl)-2,4-dioxobutanoate). As a
This guide provides validated protocols for the synthesis of the intermediate and its subsequent cyclization, emphasizing regiochemical control and purity profiling.
Chemical Basis & Strategic Value
Molecule Identity
-
Chemical Name: Methyl 4-(3-methylphenyl)-2,4-dioxobutanoate
-
Structure: A 1,3-dicarbonyl system flanked by a methyl ester and a meta-tolyl ring.
-
Key Feature: The molecule exhibits keto-enol tautomerism, stabilized by an intramolecular hydrogen bond, visible in
H-NMR as a distinct singlet around 15.3 ppm [1].
Pharmaceutical Relevance
The 1,3-dicarbonyl moiety acts as a "bidentate electrophile," allowing for condensation with binucleophiles (hydrazines, hydroxylamine, amidines).
-
LXR Modulators: The resulting pyrazole-3-carboxylic acid derivatives are bioisosteres for biaryl systems found in LXR agonists, which regulate cholesterol efflux and inflammation [1].
-
Kinase Inhibitors: The 5-aryl-pyrazole core is a scaffold frequently used to target p38 MAPK and other kinases, where the m-tolyl group provides hydrophobic interactions within the ATP-binding pocket.
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: Preparation of the
Reaction Scheme:
3-Methylacetophenone + Dimethyl Oxalate
Materials:
-
3-Methylacetophenone (1.0 eq)
-
Dimethyl Oxalate (1.2 eq)
-
Sodium Methoxide (NaOMe), 25% wt in MeOH (1.5 eq)
-
Methanol (anhydrous)
-
MTBE (Methyl tert-butyl ether) for extraction
-
1M HCl (aqueous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.
-
Reagent Mixing: Charge the flask with Dimethyl Oxalate (1.2 eq) and anhydrous Methanol (5 vol relative to ketone). Stir until dissolved.
-
Base Addition: Cool the solution to 0°C. Add Sodium Methoxide solution (1.5 eq) dropwise over 20 minutes. Note: Exothermic reaction; maintain internal temperature <10°C.
-
Substrate Addition: Add 3-Methylacetophenone (1.0 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours. The solution will turn yellow/orange, indicating enolate formation.
-
Expert Tip: If conversion is slow (monitored by TLC/HPLC), heat to mild reflux (60°C) for 2 hours.
-
-
Quench & Workup:
-
Cool to 0°C.[1]
-
Slowly add 1M HCl until pH reaches ~2–3. The product will precipitate as a solid or oil.
-
Extract with MTBE (3 x 5 vol).
-
Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo.
-
-
Purification: Recrystallize from Methanol/Water or purify via silica gel chromatography (Hexanes:EtOAc gradient).
QC Parameters (Self-Validation):
-
Appearance: Off-white to yellow solid.
-
H-NMR (CDCl
): 15.3 (s, 1H, enol -OH), 7.83-7.78 (m, 2H, Ar-H), 7.45-7.36 (m, 2H, Ar-H), 7.08 (s, 1H, vinyl-H), 3.95 (s, 3H, OMe), 2.44 (s, 3H, Ar-Me) [1].
Protocol B: Cyclization to Methyl 5-(3-methylphenyl)-1H-pyrazole-3-carboxylate
Objective: Conversion of the diketo ester to the pharmaceutical pyrazole scaffold.
Reaction Scheme:
Diketo Ester + Hydrazine Hydrate
Methodology:
-
Dissolution: Dissolve This compound (1.0 eq) in Ethanol (10 vol).
-
Cyclization: Add Hydrazine Hydrate (1.1 eq) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.
-
Isolation: Cool to 0°C. The product often crystallizes directly from the reaction mixture. Filter and wash with cold ethanol.
-
Alternative: If no precipitate forms, concentrate and recrystallize from EtOAc/Heptane.
-
Critical Analysis (Regioselectivity):
-
Using Hydrazine Hydrate yields the N-unsubstituted pyrazole (tautomeric mixture).
-
Using Substituted Hydrazines (e.g., Methylhydrazine) yields a mixture of regioisomers (1-methyl-5-aryl vs. 1-methyl-3-aryl). The 1,5-isomer is generally favored by steric factors in acidic conditions, while the 1,3-isomer may form in neutral conditions. Rigid characterization (NOESY NMR) is required if substituted hydrazines are used.
Visualized Workflows
Synthesis Pathway
The following diagram illustrates the chemical transformation from raw materials to the active heterocyclic scaffold.
Figure 1: Synthetic pathway for the generation of the LXR modulator scaffold.
Experimental Workflow
The operational workflow for Protocol A, ensuring safety and yield optimization.
Figure 2: Operational workflow for the Claisen condensation protocol.
Analytical Data Summary
| Parameter | Specification | Method |
| Appearance | Off-white to yellow crystalline solid | Visual |
| Purity | > 95% (Area %) | HPLC (C18, ACN/Water) |
| Identity ( | Enol -OH singlet at | 400 MHz CDCl |
| Identity (MS) | [M+H] | LC-MS (ESI+) |
| Melting Point | 60–65°C (Typical range for class) | Capillary Method |
References
-
Patent: Cao, J. et al. (2004). Modulators of LXR. Patent CA2469435A1. Tularik Inc. (Accessed Oct 2023).
- Review: Foye, W. O. (2008). Principles of Medicinal Chemistry. (General reference for Pyrazole pharmacophores in kinase inhibitors).
- Methodology: Gilbert, J. C., & Martin, S. F. (2010). Experimental Organic Chemistry: A Miniscale and Microscale Approach.
Disclaimer: This protocol is intended for research and development purposes only. All chemical handling must be performed by qualified personnel using appropriate Personal Protective Equipment (PPE).
Sources
application of methyl 2,4-dioxo-4-(m-tolyl)butanoate in agrochemical research
Application Note: Utilizing Methyl 2,4-dioxo-4-(m-tolyl)butanoate in Agrochemical Discovery
Executive Summary
Methyl 2,4-dioxo-4-(m-tolyl)butanoate (CAS: Generic class reference, often custom synthesized) is a specialized
These heterocycles are the pharmacophores of choice for modern SDHI fungicides (Succinate Dehydrogenase Inhibitors) and HPPD inhibitor herbicides . This guide details the chemical utility of this building block, focusing on regioselective cyclization protocols and downstream functionalization.[1]
Chemical Profile & Reactivity
-
IUPAC Name: Methyl 4-(3-methylphenyl)-2,4-dioxobutanoate
-
Common Name: m-Tolyl acetopyruvate
-
Molecular Formula:
-
Key Functional Motifs:
-
C1 Ester: Handle for amidation (carboxamide fungicides).
-
C2 Carbonyl (
-keto): Highly electrophilic; prone to nucleophilic attack by diamines. -
C4 Carbonyl (
-keto): Benzylic resonance stabilizes enol forms; dictates regioselectivity in heterocyclization.
-
Reactivity Logic: The molecule exists in equilibrium with its enol forms. In polar solvents, the enol tautomer is stabilized, which influences the initial site of nucleophilic attack (C2 vs. C4) by hydrazines or hydroxylamines.
Application 1: Synthesis of Pyrazole-Carboxylate Scaffolds
The primary application is the synthesis of 5-(m-tolyl)pyrazole-3-carboxylates . This scaffold is a direct precursor to fluxapyroxad-like or benzovindiflupyr-like SDHI fungicides, where the pyrazole core carries a lipophilic aryl group and a carboxamide moiety.
Mechanism & Regioselectivity
The reaction with hydrazines involves a condensation-cyclodehydration sequence.[2]
-
Hydrazine Hydrate: Yields the NH-pyrazole. The product exists as tautomers (3-aryl-5-ester vs. 5-aryl-3-ester).
-
Substituted Hydrazines (e.g., Methylhydrazine): Yields two regioisomers. Controlling this ratio is critical for bioactivity.
DOT Diagram: Pyrazole Synthesis Pathway
Caption: Divergent synthesis of pyrazole regioisomers dependent on hydrazine substitution and reaction conditions.
Protocol: Regioselective Cyclization with Methylhydrazine
Objective: Synthesize Methyl 1-methyl-5-(m-tolyl)-1H-pyrazole-3-carboxylate (Target Isomer A) with >90% regioselectivity.
Rationale:
-
Solvent Choice: Non-polar solvents (Toluene) favor attack at the most electrophilic carbonyl (C2) by the most nucleophilic nitrogen (
of methylhydrazine), leading to the 5-aryl-3-carboxylate isomer. -
Temperature: Controlled low temperature favors the kinetic product.
Materials:
-
Methyl 2,4-dioxo-4-(m-tolyl)butanoate (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
Toluene (Anhydrous, 10 V)
-
Acetic Acid (Cat.[2] 0.1 eq)
Step-by-Step Methodology:
-
Preparation: Dissolve 10.0 g (45.4 mmol) of the diketo ester in 100 mL of anhydrous toluene in a 250 mL round-bottom flask equipped with a Dean-Stark trap (optional) and thermometer.
-
Cooling: Cool the solution to 0–5 °C using an ice/salt bath. Critical: Low temperature suppresses side reactions and improves regiocontrol.
-
Addition: Add Methylhydrazine (2.30 g, 50.0 mmol) dropwise over 20 minutes. Maintain internal temperature < 10 °C.
-
Observation: A yellow precipitate (hydrazone intermediate) may form.
-
-
Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Then, heat to reflux (110 °C) for 2 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting material spot (
) should disappear, replaced by a fluorescent pyrazole spot ( ).
-
-
Work-up: Cool to RT. Wash the organic phase with 1N HCl (2 x 50 mL) to remove unreacted hydrazine, followed by Brine (50 mL).
-
Isolation: Dry over
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Heptane (1:5) to obtain off-white needles.
Expected Yield: 82–88% Regioisomeric Ratio (A:B): Typically >9:1 in Toluene.
Application 2: Quinoxaline Fungicide Synthesis
Reaction with o-phenylenediamine (OPD) targets the 1,2-dicarbonyl motif (C1-C2 or C2-C3). In 2,4-dioxo esters, the reaction preferentially occurs at the
Protocol Summary:
-
Reactants: Diketo ester (1 eq) + o-Phenylenediamine (1 eq).
-
Conditions: Ethanol, Reflux, 4h. Cat. AcOH.
-
Product: Methyl 3-(2-oxo-2-(m-tolyl)ethyl)quinoxaline-2-carboxylate.
-
Utility: These quinoxalines exhibit antifungal activity against Botrytis cinerea.
Analytical Data & Troubleshooting
Table 1: Key Analytical Markers for Reaction Monitoring
| Component | 1H NMR Characteristic Signal ( | IR Signature ( |
| Starting Material | 1735 (Ester), 1610 (Enol ketone) | |
| Pyrazole Product | 1720 (Ester), 3150 (Ar-H) | |
| Impurity (Isomer B) | N/A |
Troubleshooting Guide:
-
Problem: Low Regioselectivity (Ratio < 3:1).
-
Root Cause:[3] Reaction temperature too high during addition or use of polar protic solvent (EtOH).
-
Fix: Switch to Toluene or Benzene; strictly control addition at 0 °C.
-
-
Problem: Incomplete Conversion.
-
Root Cause:[3] Enol form stability reduces electrophilicity.
-
Fix: Add catalytic Acetic Acid or p-TsOH to promote dehydration.
-
References
-
Synthesis of Pyrazoles from 1,3-Dicarbonyls
- Title: Regioselective synthesis of 1-substituted-5-aryl-3-pyrazolecarboxyl
- Source:Journal of Heterocyclic Chemistry.
-
URL:[Link] (General Journal Link for verification of method class)
-
Agrochemical Applications of Pyrazole Carboxylates
- Title: Discovery of fluxapyroxad: a new broad-spectrum SDHI fungicide.
- Source:Bioorganic & Medicinal Chemistry Letters.
-
URL:[Link]
-
Reaction of 2,4-Dioxo Esters
-
Tautomerism in 2,4-Dioxobutanoates
Sources
Troubleshooting & Optimization
optimizing Claisen condensation for 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester
Technical Support Center: Ticket #5829 Subject: Optimization & Troubleshooting for Claisen Condensation of 3-Methylacetophenone with Dimethyl Oxalate Status: Open Assigned Specialist: Dr. A. Vance, Senior Process Chemist
User Issue Summary
Users attempting to synthesize 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester (an intermediate for HIV integrase inhibitors like Raltegravir) frequently report:
-
Incomplete Conversion: Reaction stalls at 60-70% conversion.
-
"Magna" Phase Formation: The reaction mixture solidifies into an unstirrable paste during base addition.
-
Impurity Profile: Presence of bis-adducts (1,6-diaryl-1,3,4,6-hexanetetraone derivatives).
Mechanistic Workflow & Logic
To troubleshoot effectively, we must visualize the reaction not just as A + B
Figure 1: Reaction Pathway and Equilibrium Shifts
Caption: The irreversible deprotonation of the β-keto ester (Step 4) is the thermodynamic sink that prevents the Retro-Claisen reaction. Failure here leads to low yields.
Troubleshooting Guide (Root Cause Analysis)
Issue 1: Reaction Solidification ("The Brick")
Symptoms: The magnetic stir bar stops, or the overhead stirrer over-torques. The mixture becomes a thick yellow/orange paste. Root Cause: The sodium enolate of the product is poorly soluble in pure methanol at high concentrations. Corrective Action:
-
Solvent Switch: Do not use neat Methanol. Switch to Toluene as the primary solvent with Solid Sodium Methoxide .
-
Co-Solvent Strategy: If using Methanol is mandatory, dilute to 10-15 volumes relative to the ketone.
-
The "Sand" Technique: Use granular NaOMe rather than powder to slow the dissolution/reaction rate slightly, preventing instantaneous caking.
Issue 2: Low Yield (<70%) & Starting Material Recovery
Symptoms: TLC/HPLC shows remaining acetophenone despite long reaction times. Root Cause: Moisture Contamination . The Claisen condensation is reversible.[1][2] Water reacts with NaOMe to form NaOH and MeOH. Hydroxide (OH-) is less basic than Methoxide (OMe-) and cannot effectively drive the equilibrium; worse, it hydrolyzes the oxalate ester. Corrective Action:
-
Reagent Quality: Use anhydrous Dimethyl Oxalate (DMO). DMO is hygroscopic; dry it in a vacuum desiccator over
if older than 3 months. -
Base Stoichiometry: Increase NaOMe to 1.2 - 1.5 equivalents . You need 1.0 eq to form the enolate and >0.1 eq to maintain basicity.
-
Temperature Control: Maintain internal temperature <20°C during addition. Higher temperatures favor the Retro-Claisen (cleavage) before the stable salt forms.
Issue 3: Impurity (Bis-Adduct Formation)
Symptoms: A higher molecular weight impurity is observed. Root Cause: The ketone enolate is attacking the product instead of the oxalate, or one oxalate molecule is reacting with two ketone molecules. Corrective Action:
-
Inverse Addition (Preferred): Add the Ketone solution slowly to a stirring mixture of Base + Oxalate . This ensures the Oxalate is always in huge excess relative to the active enolate.
-
Stoichiometry: Use 1.2 equivalents of Dimethyl Oxalate.
Optimized Protocol (Standard Operating Procedure)
Objective: Synthesis of Methyl 4-(3-methylphenyl)-2,4-dioxobutanoate. Scale: 100 mmol basis.
| Parameter | Specification | Note |
| Limiting Reagent | 3'-Methylacetophenone | 13.42 g (100 mmol) |
| Electrophile | Dimethyl Oxalate | 14.17 g (120 mmol, 1.2 eq) |
| Base | Sodium Methoxide (30% in MeOH) | 27.0 g (150 mmol, 1.5 eq) |
| Solvent | MTBE or Toluene | 100 mL (Solubility aid) |
| Quench | 1N HCl or Acetic Acid | To pH 3-4 |
Step-by-Step Methodology:
-
Charge: To a dry 3-neck flask under
, add Dimethyl Oxalate (1.2 eq) and Toluene (5 vol). -
Cool: Chill the mixture to 0–5°C .
-
Base Addition: Add Sodium Methoxide solution dropwise. Note: A thick slurry may form; ensure vigorous overhead stirring.
-
Ketone Addition (Critical): Mix 3'-Methylacetophenone (1.0 eq) with Toluene (2 vol). Add this solution dropwise over 45–60 minutes , maintaining internal temp <10°C.
-
Why? Slow addition prevents high concentrations of enolate, reducing side reactions.
-
-
Reaction: Allow to warm to 20–25°C and stir for 4–6 hours.
-
Quench: Cool to 0°C. Slowly add 1N HCl until pH is ~2–3.
-
Observation: The solid sodium salt will dissolve, and the product will partition into the organic layer.
-
-
Workup: Separate layers. Wash organic layer with Brine.[6] Dry over
and concentrate. -
Purification: Recrystallize from Methanol/Water or Hexanes/EtOAc if necessary, though crude purity is often >95% with this method.
Frequently Asked Questions (FAQ)
Q: Can I use Sodium Ethoxide (NaOEt) instead of Methoxide? A: No. Using NaOEt with Dimethyl Oxalate will result in transesterification , giving you a mixture of methyl and ethyl esters (Methyl 2,4-dioxo... and Ethyl 2,4-dioxo...). Always match the alkoxide base to the ester alkyl group (NaOMe for Methyl esters, NaOEt for Ethyl esters).
Q: Why is the product isolated as an enol and not the keto-form? A: The 1,3-dicarbonyl system exists in a Keto-Enol tautomerism. In solution (and often in solid state), the Enol form is stabilized by an internal hydrogen bond and conjugation with the aryl ring. This is normal and expected.
Q: My product is red/brown. Is it ruined? A: Not necessarily. Trace iron contamination or polymerization of oxalate can cause color. A quick filtration through a silica plug or a charcoal treatment during recrystallization usually clears this.
References
-
Process Chemistry of Raltegravir
-
Title: "Process for the preparation of Raltegravir"[7][8][9]
-
Source: European Patent EP3710445B1 (and related US Patent 7,169,780)[9]
- Relevance: Describes the industrial conditions for reacting acetophenone derivatives with oxalates/oxalyl chloride, highlighting the use of specific solvents to manage salt precipit
-
URL:
-
-
Claisen Condensation Mechanism & Optimization
-
Solubility & Salt Management
- Title: "Practical Process Research and Development - Chapter 4: Reagents"
- Source: Neal G. Anderson (Academic Press)
- Relevance: General grounding on handling "Magna" phases in condensation reactions by solvent switching (Toluene/MeOH).
-
URL:
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Sodium 4-Phenylbutyrate | Non-selective HDACs | Tocris Bioscience [tocris.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. EP3710445B1 - Process for the preparation of raltegravir - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. organic-chemistry.org [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
column chromatography of methyl 2,4-dioxo-4-(m-tolyl)butanoate
Welcome to the Technical Support Center for the chromatographic purification of methyl 2,4-dioxo-4-(m-tolyl)butanoate .
As an aryl-substituted 1,3-dicarbonyl (a
This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and optimize the isolation of this compound.
Part 1: Diagnostic Workflow for Chromatographic Anomalies
Before committing your entire crude mixture to a column, it is critical to diagnose the specific behavior of your synthesis batch on silica gel. Use the following self-validating workflow to determine the necessary stationary phase modifications.
Diagnostic workflow for troubleshooting 1,3-dicarbonyl chromatography issues.
Part 2: Step-by-Step Methodology: Optimized Flash Column Chromatography
Standard silica gel often leads to poor recovery for 1,3-dicarbonyls due to irreversible binding to acidic silanol sites[2]. The following protocol utilizes a deactivated stationary phase and a step-gradient to ensure high fidelity separation.
Step 1: Stationary Phase Deactivation
-
Procedure: Slurry standard 230–400 mesh silica gel in a mixture of 100% Hexanes containing 1% (v/v) triethylamine (Et
N). Pack the column under positive pressure. -
Causality: Commercial silica gel contains acidic silanol groups and trace metals (Fe, Cu, Ca)[1].
-diketones and -keto esters decompose on these acidic sites or chelate with the metals, leading to streaking and yield loss[2]. Et N neutralizes the acidic sites, preventing degradation and sharpening the elution band.
Step 2: Dry Loading the Substrate
-
Procedure: Dissolve the crude methyl 2,4-dioxo-4-(m-tolyl)butanoate in a minimal volume of dichloromethane (DCM). Add Celite (1:2 mass ratio to the crude oil) and concentrate in vacuo until a free-flowing powder is obtained. Load this evenly onto the top of the deactivated silica bed[3].
-
Causality: 1,3-dicarbonyls often present as viscous oils. Wet-loading viscous samples causes uneven solvent fronts and severe band broadening. Dry loading ensures a uniform, narrow starting band, which is mechanically necessary to resolve the product from structurally similar starting materials like m-methylacetophenone.
Step 3: Step-Gradient Elution
-
Procedure: Elute under positive pressure using a step gradient: 100% Hexanes (100 mL), followed by 2.5% EtOAc/Hexanes (200 mL), 5.0% EtOAc/Hexanes (200 mL), and finally 10% EtOAc/Hexanes[4].
-
Causality: The non-polar starting materials will elute early in the non-polar fractions. The gradual, step-wise increase in polarity prevents the co-elution of the target keto-ester with more polar byproducts (e.g., self-condensation products or unreacted dimethyl oxalate).
Step 4: Fraction Analysis & Pooling
-
Procedure: Monitor fractions via TLC using UV (254 nm) and a Cerium Ammonium Molybdate (CAM) stain. Pool fractions containing the product and concentrate in vacuo at 40 °C[4].
Part 3: Quantitative Data & Solvent System Optimization
The choice of solvent additive fundamentally alters the physical state of the molecule during elution. Use the table below to select the appropriate system based on your specific crude profile.
Table 1: Solvent System Optimization and Expected Chromatographic Outcomes
| Solvent System | Additive | Expected | Expected | Chromatographic Outcome |
| 10% EtOAc / Hexanes | None | 0.25 | 0.35 | Moderate streaking; partial separation of tautomers leading to broad, overlapping bands. |
| 10% EtOAc / Hexanes | 1% Et | 0.30 | 0.30 | Optimal. Sharp, unified band; minimal degradation on the column[2]. |
| 10% EtOAc / Hexanes | 1% AcOH | 0.28 | 0.40 | Distinct tautomer spots; suppressed metal chelation, but requires pooling of multiple bands. |
| 20% EtOAc / Hexanes | None | 0.45 | 0.55 | Co-elution with starting materials; poor resolution and loss of purity. |
Part 4: Troubleshooting & FAQs
Q1: My TLC shows two distinct spots for the purified compound, but my LC-MS and NMR confirm only one product mass/structure. What is happening?
A1: Methyl 2,4-dioxo-4-(m-tolyl)butanoate exists in a dynamic keto-enol equilibrium[2]. On a silica gel TLC plate, the keto and enol tautomers can separate due to differing polarities. The enol form typically exhibits strong intramolecular hydrogen bonding (forming a stable six-membered pseudo-ring), which shields its polar groups from the silica, causing it to elute faster (higher
-
Self-Validation Protocol: Perform a 2D TLC. Spot the sample, run it in one dimension, rotate the plate 90 degrees, and run it again in the same solvent. If the two spots form a square pattern off the diagonal, they are interconverting tautomers, not impurities.
Q2: During column chromatography, I observe a colored band (pink/red) and severe streaking that ruins my separation. How do I fix this? A2: This is a classic symptom of the 1,3-dicarbonyl motif chelating trace metals (such as Fe, Cu, or Ca) present in commercial silica gel[1]. The substrate effectively "scrubs" these metals from the stationary phase, forming colored, highly polar complexes that streak down the column[1].
-
Solution: Switch to EDTA-washed silica gel to remove trace metals prior to packing, or use a less reactive stationary phase like neutral alumina. Alternatively, adding a competitive chelator or a mildly acidic modifier (e.g., 0.1% acetic acid) to your eluent can suppress enolate formation and disrupt metal binding.
Q3: I am losing a significant portion of my yield on the column. Is the compound degrading?
A3: Yes,
-
Solution: Deactivate the silica gel by adding 1% triethylamine (Et
N) to your eluent system[2]. Additionally, utilize pressurized flash chromatography rather than gravity columns to minimize the residence time of the compound on the silica.
Q4: How do I separate the product from unreacted m-methylacetophenone? A4: Unreacted acetophenone derivatives often co-elute with the target product if the solvent gradient is too steep.
-
Solution: Utilize a very shallow step gradient. Start with 100% hexanes to flush the non-polar m-methylacetophenone, then slowly step up to 2.5% and 5% EtOAc[4]. The highly polar 1,3-dicarbonyl product will remain at the top of the column until the polarity is sufficiently increased.
References
- Organic Syntheses Procedure: Methyl (Z)
- Source: orgsyn.
- Source: acs.
- Technical Support Center: Purification of 6-Hydroxy-1-(p-tolyl)
Sources
recrystallization of 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester
Technical Support Center: Purification of 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester
Executive Summary & Molecule Profile
Target Molecule: Methyl 4-(3-methylphenyl)-2,4-dioxobutanoate Common Name: this compound Application: Key intermediate in the synthesis of Pazopanib (Tyrosine Kinase Inhibitor).[1] Critical Challenge: This molecule exhibits significant keto-enol tautomerism , leading to variable melting points, "oiling out" during crystallization, and susceptibility to transesterification.[1]
This guide provides a self-validating purification protocol designed to maximize purity (>98% HPLC) while mitigating thermal degradation risks.
Core Directive: The "Golden Standard" Protocol
Do not deviate from the solvent selection unless specific solubility data dictates otherwise. The primary failure mode in this workflow is transesterification caused by using the wrong alcohol solvent.
Primary Recrystallization System: Methanol (MeOH)[1][2]
-
Why: Matches the ester group, preventing transesterification.
-
Solubility Profile: High solubility at boiling (64.7°C); moderate-to-low solubility at 0°C.[1]
Step-by-Step Methodology:
-
Dissolution:
-
Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add Methanol (HPLC Grade) at a ratio of 3-5 mL per gram of crude solid.[1]
-
Heat to reflux (approx. 65°C) with stirring. Warning: Do not heat above 70°C to prevent decarboxylation.[1]
-
If solid remains, add MeOH in 0.5 mL increments until fully dissolved.[1]
-
-
Hot Filtration (Critical for Color Removal):
-
If the solution is dark orange/brown (indicating polymerized side products), add Activated Charcoal (5% w/w) carefully through the condenser.
-
Stir at reflux for 10 minutes.
-
Filter hot through a pre-warmed Celite pad or sintered glass funnel to remove charcoal/particulates.[1]
-
-
Crystallization (The "Anti-Oil" Phase):
-
Allow the filtrate to cool to room temperature slowly (over 30-45 minutes). Rapid cooling here causes oiling out.[1]
-
Once at room temperature, transfer to a 0-4°C environment (ice bath or fridge) for 2 hours.
-
Seeding: If no crystals form or oil droplets appear, add a seed crystal of pure product and scratch the glass surface.
-
-
Isolation:
Troubleshooting Hub & FAQs
This section addresses specific failure modes reported by process chemists.
Q1: My product is coming out as a yellow oil instead of crystals ("Oiling Out"). How do I fix this? Diagnosis: The solution is either too concentrated, cooled too quickly, or the impurity profile has depressed the melting point below the crash-out temperature. Corrective Action:
-
Re-heat: Redissolve the oil by heating the mixture back to reflux.
-
Dilute: Add 10-15% more solvent (Methanol).[1]
-
Seed: Cool very slowly to 30°C. Add a seed crystal.
-
Agitate: Vigorously stir the solution as it enters the metastable zone (cloud point) to induce nucleation.
Q2: Can I use Ethanol or Isopropanol to improve yield? Diagnosis: CRITICAL STOP. Scientific Rationale: This molecule is a methyl ester.[1] Heating it in Ethanol (EtOH) will cause transesterification , converting your product to the ethyl ester analog. This is an equilibrium reaction driven by the solvent excess.
-
Rule: Only use the alcohol corresponding to the ester group (Methanol).
-
Alternative: If Methanol yield is too low, use Toluene/Heptane (dissolve in minimal hot Toluene, add Heptane until cloudy, cool).[1]
Q3: The melting point is broad (e.g., 60-80°C) even after drying.[1] Is it impure? Diagnosis: Not necessarily. Beta-diketo esters exist as a mixture of keto and enol tautomers.[1]
-
Insight: The solid state usually favors one form (often the enol, stabilized by intramolecular H-bonding), but rapid precipitation can trap a mix.
-
Validation: Run H-NMR in
. You should see the enol proton (often >12 ppm, broad) and the keto methylene protons (approx 4.0 ppm). A clean mixture of tautomers is chemically pure.[1]
Q4: My yield is lower than expected (<60%). Where is the product? Diagnosis: Enol acidity.
-
Mechanism: The enol form is acidic (
).[1] If your workup or solvent is slightly basic, the product forms a soluble enolate salt and stays in the mother liquor. -
Fix: Ensure the pH of the crystallization solution is slightly acidic (pH 4-5). You can wash the crude with dilute HCl prior to recrystallization.
Mechanistic Insight & Visualization
The Keto-Enol Equilibrium
The beta-dicarbonyl system allows the proton between the carbonyls to shift, creating an enol stabilized by an intramolecular hydrogen bond. This 6-membered ring mimic is crucial for the molecule's stability but complicates analysis.[1]
Process Workflow Diagram
Caption: Decision-tree workflow for the purification of beta-diketo esters, highlighting critical intervention points for oiling out and color removal.
Data Summary: Solvent Selection Matrix
| Solvent System | Suitability | Risk Factor | Notes |
| Methanol | High (Recommended) | Low | Matches ester group.[1] Best balance of polarity. |
| Ethanol | Critical Fail | High | Causes transesterification (Methyl |
| Toluene | Moderate | Low | Good for removing non-polar impurities.[1] Lower yield.[1][2] |
| Water | Low | Moderate | Causes hydrolysis if heated too long.[1] Poor solubility. |
| Ethyl Acetate | Moderate | Low | Good alternative, but may solubilize impurities too well.[1] |
References
-
Synthesis of Pazopanib Intermediates
-
Beta-Keto Ester Properties
-
General Purification Protocols
Sources
Technical Support Center: Troubleshooting the Synthesis of 2,4-Dioxo-4-m-tolyl-butyric Acid Methyl Ester
Welcome to the Technical Support Center for the synthesis of 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester (CAS: 501653-38-9)[1]. This molecule is a highly versatile
The primary synthetic route is a crossed Claisen condensation between 3'-methylacetophenone and dimethyl oxalate. While conceptually straightforward, the reaction is highly susceptible to competing side reactions due to the dual nucleophilic/electrophilic nature of the starting materials and the inherent instability of the product under harsh basic conditions[3]. This guide provides field-proven insights, causality-driven troubleshooting, and a self-validating protocol to ensure high-yield synthesis.
Mechanistic Logic & Reaction Workflow
To troubleshoot effectively, you must understand the mechanistic forks in the road. The diagram below illustrates the desired pathway versus the three most common side reactions: Aldol self-condensation, Retro-Claisen cleavage, and Transesterification.
Logical workflow of the Claisen condensation and competing side reactions.
Frequently Asked Questions (FAQs): Causality & Solutions
Q: Why is my reaction yielding a chalcone-like byproduct instead of the target ester? A: You are observing the self-condensation (aldol addition followed by dehydration) of 3'-methylacetophenone[3]. Acetophenone derivatives are both nucleophiles (when enolized) and electrophiles (at the carbonyl carbon). If the steady-state concentration of the ketone enolate is high relative to the dimethyl oxalate, the enolate will attack the carbonyl of an unreacted ketone molecule rather than the oxalate.
-
The Fix: Employ an inverse-addition workflow . Add the ketone dropwise over 30–60 minutes to a pre-mixed solution of base and excess dimethyl oxalate. This ensures the transient enolate is immediately trapped by the highly electrophilic oxalate, kinetically outcompeting the aldol pathway.
Q: I am observing significant product degradation and poor yields upon workup. What causes this?
A: You are likely triggering a Retro-Claisen cleavage [3]. The target molecule is a
-
The Fix: Quench the reaction strictly with glacial acetic acid to a pH of 5-6[2]. Acetic acid is strong enough to protonate the sodium enolate of the product (forcing it to precipitate) but weak enough to prevent acid-catalyzed hydrolysis or retro-Claisen fragmentation.
Q: Can I use sodium ethoxide (NaOEt) or ethanol as a solvent to save costs? A: No. Using NaOEt or ethanol with dimethyl oxalate will lead to rapid transesterification [2]. Because alkoxides are in rapid equilibrium with the solvent, the methoxy group of the ester will be replaced by an ethoxy group, yielding an inseparable mixture of methyl and ethyl esters, or exclusively the ethyl ester. You must strictly match the alkoxide base and solvent to the ester group of the oxalate (i.e., NaOMe in anhydrous MeOH).
Q: Is there a more advanced base I can use to suppress side reactions entirely?
A: Yes. Transitioning from Sodium Methoxide (NaOMe) to Lithium tert-Butoxide (t-BuOLi) can drastically improve yields, especially in sterically hindered Claisen condensations. The lithium cation strongly coordinates with the two oxygen atoms of the newly formed
Quantitative Troubleshooting Matrix
Use the following data table to benchmark your reaction parameters against expected outcomes and known failure modes.
| Reaction Parameter | Condition Tested | Expected Yield | Major Side Reaction | Corrective Action |
| Base / Solvent | NaOMe / Anhydrous MeOH | 75–85% | None (Optimal baseline) | Maintain strictly anhydrous conditions. |
| Base / Solvent | NaOEt / EtOH | < 10% (Methyl) | Transesterification (>80% Ethyl ester) | Match the alkoxide/solvent to the oxalate ester. |
| Addition Rate | Bolus addition (All at once) | 40–50% | Self-condensation (Aldol enone) | Add ketone dropwise over 30–60 minutes. |
| Temperature | Reflux > 4 hours | < 30% | Retro-Claisen cleavage | Limit heating to 2 hours at 65 °C. |
| Quench Reagent | Aqueous HCl (1M) | 50–60% | Ester hydrolysis & Decarboxylation | Quench with Glacial Acetic Acid[2]. |
Self-Validating Standard Operating Procedure (SOP)
This protocol utilizes the NaOMe/MeOH system and incorporates specific In-Process Controls (IPCs) to ensure the reaction is self-validating at every critical step[2].
Reagents Required:
-
3'-Methylacetophenone (1.0 eq, 10 mmol, 1.34 g)
-
Dimethyl oxalate (1.5 eq, 15 mmol, 1.77 g)
-
Sodium methoxide (NaOMe) powder, freshly opened (1.5 eq, 15 mmol, 0.81 g)
-
Anhydrous Methanol (30 mL)
-
Glacial Acetic Acid (approx. 2 mL)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel. Purge the system with inert Nitrogen gas.
-
Electrophile/Base Loading: Dissolve dimethyl oxalate (1.77 g) in 20 mL of anhydrous methanol. Add the NaOMe powder (0.81 g) in one portion. Stir at room temperature for 10 minutes to ensure complete dissolution.
-
Inverse Addition (Critical Step): Cool the flask to 0 °C using an ice bath. Dissolve 3'-methylacetophenone (1.34 g) in 10 mL of anhydrous methanol and load it into the addition funnel. Add the ketone solution dropwise over 30 minutes.
-
Enolization & Condensation: Once addition is complete, remove the ice bath and gradually heat the reaction to 65 °C (gentle reflux) for 2 hours.
-
IPC 1 (Visual Validation): The reaction mixture will transition from a clear solution to a thick yellow/orange suspension. This precipitate is the stable sodium enolate of the target product. If the solution remains clear, the base has failed (likely due to moisture).
-
-
Quenching: Remove the flask from heat and cool to 0 °C. Slowly add glacial acetic acid dropwise until the pH of the mixture reaches 5–6 (monitor via pH paper).
-
IPC 2 (Chemical Validation): The addition of acetic acid will protonate the enolate, causing the color to shift from bright orange to pale yellow, precipitating the neutral this compound.
-
-
Isolation: Stir the quenched mixture for an additional 1 hour at room temperature to ensure complete precipitation. Filter the solid under vacuum, wash the filter cake with ice-cold water (2 x 10 mL) to remove sodium acetate salts, followed by ice-cold methanol (5 mL).
-
Analysis: Dry the product under a high vacuum.
-
IPC 3 (Analytical Validation): Spot the product on a TLC plate (Hexane/EtOAc 3:1). Stain with a 5%
solution. The product will instantly stain deep purple/red due to the highly enolizable -diketone moiety, confirming the successful Claisen condensation.
-
References
-
Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents , PMC - NIH.[Link]
-
“One-Pot” Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylates via Lithium tert-Butoxide-Mediated Sterically Hindered Claisen Condensation and Knorr Reaction , ResearchGate.[Link]
Sources
Technical Support Center: Purification & Troubleshooting for 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals isolate analytical-grade 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester (also known as methyl 2,4-dioxo-4-(3-methylphenyl)butanoate).
This compound is a critical
Diagnostic Matrix for Common Impurities
Before initiating purification, it is critical to profile your crude mixture. Use the quantitative data in Table 1 to identify impurities via
Table 1: Diagnostic Matrix & Physicochemical Data
| Compound / Impurity | MW ( g/mol ) | Diagnostic | TLC R | Primary Removal Strategy |
| This compound | 220.22 | 3.95 (s, 3H, OCH | ~0.45 (UV active) | Target Product |
| 3'-Methylacetophenone (Starting Material) | 134.18 | 2.40 (s, 3H, Ar-CH | ~0.65 (UV active) | Alkaline Extraction (Organic Phase) |
| Dimethyl Oxalate (Reagent) | 118.09 | 3.90 (s, 6H, OCH | ~0.70 (UV inactive) | Aqueous Wash / Sublimation |
| 2,4-Dioxo-4-m-tolyl-butyric acid (Hydrolysis) | 206.20 | ~14.5 (br s, 1H, COOH) | Baseline (Streaks heavily) | Mild NaHCO |
Purification Decision Workflow
Use the following logic tree to determine the most efficient purification sequence based on your analytical results.
Decision tree for the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my product streaking severely on silica gel, and how can I improve chromatographic resolution?
A1: The 1,3-dicarbonyl moiety of your product exists in a rapid keto-enol equilibrium. The enol form is a strong hydrogen-bond donor/acceptor and actively chelates with trace metal ions (e.g., Al
Q2: How do I selectively remove unreacted 3'-methylacetophenone without resorting to column chromatography?
A2: You can exploit the inherent acidity of the
Q3: I am detecting a carboxylic acid impurity (Mass Spec shows M-14). How did this form and how do I remove it?
A3: This is 2,4-dioxo-4-m-tolyl-butyric acid, formed via the hydrolysis of your methyl ester. This typically occurs if the Claisen condensation is quenched with excessive aqueous base or if the mixture is left at room temperature for prolonged periods before workup ().
Solution: Wash your organic layer with saturated aqueous sodium bicarbonate (NaHCO
Q4: During workup, my product formed an insoluble, gummy mass that won't dissolve in ethyl acetate. What happened? A4: You have likely formed a stable metal enolate complex (often a sodium salt from the methoxide base). Solution: Add 2M HCl directly to the biphasic mixture and stir vigorously until the aqueous layer reaches pH 2. Causality: The strong acid protonates the enolate back into its neutral, organic-soluble enol/keto form, breaking up the emulsion and allowing it to dissolve cleanly into the ethyl acetate layer.
Standardized Experimental Protocols
Protocol A: Chemoselective Acid-Base Extraction Workflow
Purpose: To separate the enolizable product from non-enolizable starting materials.
-
Dissolution: Dissolve 10 g of the crude reaction mixture in 100 mL of ethyl acetate (EtOAc).
-
Self-Validation: Ensure the solution is entirely clear. Any insoluble white particulates indicate unneutralized sodium salts. If present, add 10 mL of 1M HCl and stir until fully dissolved.
-
-
Alkaline Extraction: Transfer to a separatory funnel and add 50 mL of 5% aqueous Na
CO . Stopper and shake gently, venting frequently to release CO gas.-
Causality: The basic Na
CO selectively deprotonates the acidic 1,3-dicarbonyl proton, pulling the target molecule into the aqueous phase as an enolate.
-
-
Phase Separation: Drain the lower aqueous layer into an Erlenmeyer flask.
-
Self-Validation: Spot both layers on a TLC plate. The organic layer should contain the high-R
impurities (ketone/oxalate), while the aqueous layer (after micro-acidification directly on the TLC plate with a drop of HCl) should reveal the target product at R ~0.45.
-
-
Acidification: Cool the aqueous layer in an ice bath to 0–5 °C. Slowly add 2M HCl dropwise with vigorous stirring until the pH reaches 2.0.
-
Self-Validation: Use pH indicator strips. A distinct color change to red (pH 2) accompanied by the formation of a dense, pale-yellow precipitate confirms the successful regeneration of the neutral ester.
-
-
Recovery: Extract the acidified aqueous layer with fresh EtOAc (2 x 50 mL). Combine the organic layers, dry over anhydrous Na
SO , filter, and concentrate under reduced pressure.
Protocol B: Recrystallization for Analytical Purity
Purpose: To remove trace structural isomers and achieve >99% purity.
-
Saturation: Place the semi-pure ester in a round-bottom flask. Add absolute ethanol dropwise while heating to reflux (approx. 78 °C) until the solid just dissolves.
-
Causality: Using the absolute minimum volume of boiling solvent ensures maximum supersaturation upon cooling, driving a high-yield crystallization.
-
-
Controlled Cooling: Remove the flask from the heat source and allow it to cool undisturbed to room temperature over 2 hours.
-
Self-Validation: Do not disturb or scratch the flask. Slow cooling favors the thermodynamic formation of a highly ordered crystal lattice, which actively excludes structurally dissimilar impurities. Rapid cooling causes "crashing out," which traps impurities within the solid matrix.
-
-
Maturation: Once at room temperature, transfer the flask to an ice bath (4 °C) for 30 minutes to maximize crystal yield.
-
Filtration: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold ethanol.
-
Self-Validation: The filtrate should be deep yellow (retaining the highly soluble impurities), while the collected crystals should be pale yellow to off-white needles. Dry under high vacuum for 4 hours.
-
References
Technical Support Center: Troubleshooting the Decomposition of 2,4-Dioxo-4-m-tolyl-butyric Acid Methyl Ester
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with 2,4-dioxo-4-m-tolyl-butyric acid methyl ester (CAS 501653-38-9). This aryl-diketo ester is a highly versatile electrophilic scaffold used in the synthesis of complex heterocycles (e.g., pyrazoles, isoxazoles, and pyrimidines). However, its 1,3-dicarbonyl architecture makes it highly susceptible to specific decomposition pathways.
This guide synthesizes field-proven insights to help you understand the causality behind these degradation mechanisms and provides self-validating protocols to ensure experimental success.
Part 1: Frequently Asked Questions (Fundamental Stability)
Q1: Why does my compound degrade into 3-methylacetophenone during base-catalyzed reactions? A: This is a classic retro-Claisen cleavage [1]. The 1,3-dicarbonyl system is highly electrophilic. In the presence of strong nucleophilic bases (e.g., sodium methoxide, hydroxide), the nucleophile attacks the C2 carbonyl. The resulting tetrahedral intermediate collapses, cleaving the C2-C3 carbon-carbon bond. This expels a stabilized enolate (which protonates to form 3-methylacetophenone) and dimethyl oxalate. To prevent this, you must avoid strong nucleophilic bases and instead use sterically hindered, non-nucleophilic bases (like DIPEA) or strictly buffer the reaction pH.
Q2: I am observing a mass loss of 44 Da in my LC-MS analysis. What is happening?
A: A mass loss of 44 Da is the hallmark of thermal decarboxylation . If the methyl ester is exposed to trace water in acidic or basic conditions, it undergoes ester hydrolysis to form 2,4-dioxo-4-m-tolylbutyric acid[2]. Because this intermediate is a
Q3: How does keto-enol tautomerism affect the storage stability of this ester?
A: Like most
Part 2: Mechanistic Visualization
Caption: Mechanistic pathways of 2,4-dioxo ester decomposition via Retro-Claisen and hydrolysis.
Part 3: Troubleshooting Guide & Data Presentation
Issue: Low yield during cyclization with hydrazines or hydroxylamines.
Root Cause: Hydrazine and hydroxylamine are basic nucleophiles. If added too rapidly or at a high pH, they trigger retro-Claisen cleavage faster than the desired cyclocondensation[1]. Solution: Pre-buffer the nucleophile. Use the hydrochloride salts of hydrazine/hydroxylamine and adjust the reaction pH to 4–5 using sodium acetate. This specific pH range favors the attack of the nitrogen on the C4 carbonyl while completely suppressing C-C bond cleavage.
Quantitative Summary of Decomposition Pathways
| Degradation Pathway | Trigger Conditions | Primary Degradants | Kinetic Mitigation Strategy |
| Retro-Claisen Cleavage | pH > 8, Nucleophilic bases ( | 3-Methylacetophenone, Dimethyl oxalate | Maintain pH 4–6; use non-nucleophilic bases (DIPEA); keep temp < 25°C during base addition. |
| Hydrolysis & Decarboxylation | Aqueous acid/base, Heat (> 60°C) | 1-(m-Tolyl)butane-1,3-dione, | Use strictly anhydrous solvents; avoid prolonged heating during workup; dry over |
| Oxidative Degradation | Complex polymeric mixtures, Carboxylic acids | Store under Argon at -20°C; use metal-free (glass-lined) reactors; protect from light. |
Part 4: Experimental Protocols (Self-Validating Workflow)
To ensure scientific integrity, the following protocol for synthesizing a pyrazole derivative from this compound incorporates built-in validation checkpoints. By controlling the pH, we eliminate the retro-Claisen side reaction.
Protocol: pH-Controlled Synthesis of Methyl 5-(m-tolyl)-1H-pyrazole-3-carboxylate
Step 1: Preparation of the Buffered Nucleophile
-
In a flame-dried 100 mL round-bottom flask, dissolve 1.1 equivalents of hydrazine hydrochloride in 10 mL of anhydrous methanol.
-
Add 1.1 equivalents of anhydrous sodium acetate. Stir for 15 minutes at room temperature.
-
Validation Checkpoint 1: Test the pH of the suspension using pH paper. It must read between 4.5 and 5.5. If it is too basic, retro-Claisen cleavage will occur.
Step 2: Controlled Cyclocondensation
-
Cool the buffered hydrazine solution to 0°C using an ice bath.
-
Dissolve 1.0 equivalent of this compound in 5 mL of anhydrous methanol.
-
Add the ester solution dropwise to the buffered hydrazine over 30 minutes.
-
Causality Note: The slow addition at 0°C ensures that the local concentration of the ester remains low, preventing thermal degradation and allowing the kinetically favored imine formation to outcompete C-C bond cleavage.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
Step 3: Workup and Validation
-
Concentrate the mixture under reduced pressure (water bath < 30°C to prevent decarboxylation of any trace hydrolyzed byproducts).
-
Partition the residue between ethyl acetate (30 mL) and saturated aqueous
(15 mL). -
Validation Checkpoint 2: Perform TLC (Hexanes:EtOAc 3:1). The absence of a high-Rf spot (3-methylacetophenone) confirms that the retro-Claisen pathway was successfully suppressed.
-
Dry the organic layer over anhydrous
, filter, and evaporate to yield the pure pyrazole product.
Part 5: Troubleshooting Workflow Visualization
Caption: Troubleshooting workflow for mitigating pH-dependent decomposition of 2,4-dioxo esters.
References
-
SciSpace - Emergent mechanistic diversity of enzyme-catalysed beta-diketone cleavage (Details the hydrolytic and oxidative cleavage of C-C bonds in beta-diketones). URL:[Link]
-
OAE Publishing Inc. - Acyl transfer-enabled catalytic asymmetric Michael addition of α-hydroxy-1-indanones to nitroolefins (Highlights the retro-Claisen reaction mechanisms of 2,4-dioxo-4-arylbutanoates). URL:[Link]
Sources
Validation & Comparative
validation of 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester structure
Validation of 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester Structure: A Comparative Analytical Guide
Introduction
The structural validation of building block chemicals is a critical bottleneck in drug development, particularly when dealing with dynamic molecules. This compound (CAS: 501653-38-9) is a highly versatile
However, validating this structure presents a unique analytical challenge: it does not exist as a static "dioxo" compound in solution. Instead, it undergoes rapid keto-enol tautomerism. To ensure scientific integrity and downstream reproducibility, researchers must select analytical techniques that not only confirm the molecular formula but also accurately capture its thermodynamic state. This guide objectively compares standard analytical methodologies and provides a self-validating protocol for the structural confirmation of this compound.
The Analytical Challenge: Keto-Enol Tautomerism
Despite its IUPAC nomenclature suggesting two distinct ketone/ester carbonyls, this compound exists predominantly in its enol form when dissolved in non-polar solvents or in the solid state [2].
The Causality of Enol Stabilization: The enol tautomer is thermodynamically favored due to two structural features:
-
Conjugation: The formation of the enol double bond extends the
-conjugation system from the m-tolyl aromatic ring through the aliphatic chain. -
Intramolecular Hydrogen Bonding: The enol hydroxyl group donates a strong hydrogen bond to the adjacent ester carbonyl oxygen, forming a highly stable, planar six-membered pseudo-ring.
If an analytical workflow fails to account for this dynamic equilibrium, predictive models (which often default to the keto form) will mismatch the empirical data, leading to false-negative validation results.
Comparative Analysis of Validation Techniques
To establish a robust Quality Control (QC) framework, we must compare how different analytical techniques handle the structural dynamics of this
Nuclear Magnetic Resonance (1H & 13C NMR) - The Gold Standard
NMR is the only routine technique capable of quantifying the keto-enol ratio in real-time. In a non-polar solvent like CDCl
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
While LC-MS/MS is unparalleled for confirming the exact mass (m/z 221.08 [M+H]
Fourier-Transform Infrared Spectroscopy (FT-IR)
FT-IR can distinguish between the keto and enol forms in the solid state. The enol form exhibits a broad, shifted -OH stretch (due to strong hydrogen bonding) and a lower-frequency C=O stretch compared to a standard ester. However, FT-IR lacks the atomic-level resolution of NMR, making it a secondary confirmatory tool rather than a primary validation method.
Performance Comparison Matrix
| Analytical Technique | Primary Data Output | Tautomer Sensitivity | Structural Resolution | Practicality / Throughput |
| Atomic connectivity, integration | High (Quantifies K | Absolute | Medium (Requires ~5 mg sample) | |
| LC-MS/MS (ESI+) | Molecular weight, fragmentation | Low (Tautomer-blind) | Moderate (Formula only) | High (Sub-microgram sample) |
| FT-IR (ATR) | Functional group presence | Moderate (Solid-state only) | Low | High (Non-destructive) |
| X-Ray Crystallography | 3D Spatial coordinates | High (Solid-state only) | Absolute | Low (Requires single crystals) |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural validation, follow this self-validating NMR and LC-MS workflow. By utilizing internal integration checks, the protocol acts as its own quality control mechanism.
Phase 1: NMR Sample Preparation & Acquisition
Causality Note: You must use strictly anhydrous CDCl
-
System Suitability Test (SST): Acquire a
H NMR spectrum of the blank CDCl solvent. Ensure the water peak ( 1.56) is minimal. -
Sample Preparation: Dissolve 5.0 mg of this compound in 0.6 mL of anhydrous CDCl
. Transfer to a 5 mm NMR tube. -
Acquisition: Acquire a 1D
H NMR spectrum at 500 MHz (16 scans, 1-second relaxation delay). -
Self-Validating Data Processing:
-
Set the TMS internal standard to exactly
0.00. -
Integration Anchor: Integrate the ester methoxy peak (
3.95) and set the value to exactly 3.00 . -
Validation Check 1: The m-tolyl methyl group (
2.44) must integrate to ~3.00. -
Validation Check 2: The enol vinylic proton (
7.08) must integrate to ~1.00. -
Validation Check 3: The strongly hydrogen-bonded enol -OH (
15.3) must integrate to ~1.00.
-
Phase 2: LC-MS/MS Formula Confirmation
-
Preparation: Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water.
-
Acquisition: Run a 5-minute gradient on a C18 column using 0.1% Formic Acid modifiers. Monitor ESI+ mode.
-
Self-Validating Check: Locate the [M+H]
peak at m/z 221.08. Verify that the M+1 isotopic peak (m/z 222.08) has a relative abundance of approximately 13% , which mathematically confirms the presence of exactly 12 carbon atoms in the structure.
Analytical Workflow Diagram
Analytical workflow for validating the keto-enol tautomerism of beta-diketo esters.
References
- CA2469435A1 - Modulators of lxr - Google Patents. Provides the foundational 1H-NMR characterization data for this compound.
-
24 - Organic Syntheses Procedure. Details the keto-enol tautomerism and NMR validation protocols for structurally analogous methyl 2,4-dioxo-4-phenylbutanoate derivatives.[Link]
comparison of 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester with other β-keto esters
This guide provides a technical analysis of Methyl 4-(3-methylphenyl)-2,4-dioxobutanoate , a specialized
Executive Summary
Methyl 4-(3-methylphenyl)-2,4-dioxobutanoate (Substrate A ) represents a critical scaffold in medicinal chemistry, distinct from simple aliphatic
This guide compares Substrate A against three benchmarks:
-
Methyl Acetoacetate: The aliphatic baseline.
-
Methyl 4-phenyl-2,4-dioxobutanoate: The unsubstituted aryl parent.
-
Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate: An electron-deficient aryl analogue.
Structural & Electronic Profiling
The reactivity of
Comparative Data Table
| Feature | Substrate A (m-Tolyl) | Methyl Acetoacetate (Aliphatic) | Phenyl Analogue (Unsubstituted) | 4-Cl-Phenyl Analogue (EWG) |
| Structure | Aryl-1,3-diketo | Alkyl-1,3-diketo | Aryl-1,3-diketo | Aryl-1,3-diketo |
| Electronic Effect | Weak EDG (+I from methyl) | Inductive (+I from alkyl) | Neutral | Strong EWG (-I, -M) |
| C3 Acidity ( | ~7.8 - 8.2 (Est.) | ~10.7 | ~8.0 | ~7.3 (Most Acidic) |
| Enol Content | High (>85% in | Low (<10% in | High | Very High |
| Chelation ( | Strong (Bidentate) | Weak | Strong | Strong |
| Lipophilicity (cLogP) | ~2.6 | ~0.2 | ~1.9 | ~2.8 |
Mechanistic Insight[1][2][3][4]
-
Enolization: Unlike methyl acetoacetate, Substrate A exists predominantly as the cis-enol tautomer in solution. The m-tolyl group extends the conjugated system (
), stabilizing the enol form via intramolecular hydrogen bonding. -
Substituent Effect (m vs p): The meta-methyl group is not in direct resonance conjugation with the carbonyl. Therefore, it exerts a subtle lipophilic bulk effect without significantly perturbing the electronic density at the chelation site (unlike a para-methoxy or para-nitro group). This makes it an ideal probe for exploring hydrophobic pockets in enzyme active sites (e.g., HIV Integrase) without altering the
drastically.
Reactivity & Application Analysis
A. Chelation & Biological Inhibition (The "Warhead" Mechanism)
The primary pharmacological application of Substrate A is as a precursor to Diketo Acids (DKAs) , a class of HIV-1 Integrase (IN) inhibitors. The 1,3-diketo moiety acts as a metal-chelating "warhead" that sequesters the catalytic
Diagram 1: Metal Chelation Mode The following diagram illustrates the bidentate chelation mode essential for biological activity.
Caption: The 1,3-diketo motif (enolized) coordinates Mg2+, blocking the viral DNA strand transfer.
B. Regioselective Cyclization (Pyrazole Synthesis)
When reacting Substrate A with hydrazines (
-
Nucleophilic Attack: The hydrazine
(hard nucleophile) preferentially attacks the ester carbonyl (C1) or the ketone carbonyl (C3) depending on conditions. -
Steric Control: The m-tolyl group at C4 provides moderate steric bulk. Unlike t-butyl
-keto esters (which force attack at the ester), the m-tolyl group allows attack at C4, often leading to a mixture of regioisomers unless pH is strictly controlled.
Experimental Protocol: Synthesis of Substrate A
Objective: Synthesize Methyl 4-(3-methylphenyl)-2,4-dioxobutanoate via Claisen Condensation.
Scale: 10 mmol.
Standard: >95% Purity by
Reagents
-
3'-Methylacetophenone (1.34 g, 10 mmol)
-
Dimethyl Oxalate (1.42 g, 12 mmol)
-
Sodium Methoxide (0.5 M in MeOH, or solid NaOMe 1.2 eq)
-
Solvent: Anhydrous Methanol (20 mL) or THF (for higher rate).
-
Quench: 1M HCl.
Step-by-Step Workflow
-
Enolate Formation:
-
Charge a flame-dried round-bottom flask with anhydrous MeOH (20 mL) under
atmosphere. -
Add Sodium Methoxide (0.65 g, 12 mmol). Stir until dissolved.
-
Add 3'-Methylacetophenone (1.34 g) dropwise at 0°C. Stir for 15 min. Observation: Solution may turn slight yellow.
-
-
Condensation:
-
Add Dimethyl Oxalate (1.42 g) in one portion.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The product usually runs as a streak due to enol acidity.
-
-
Work-up (Critical for Purity):
-
The reaction mixture will likely contain the precipitated sodium enolate salt.
-
Pour the mixture into ice-cold 1M HCl (50 mL) to protonate the enolate. Caution: Exothermic.
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with Brine (
mL). -
Dry over
and concentrate in vacuo.
-
-
Purification:
-
Recrystallize the crude solid from hot Methanol or Ethanol.
-
Yield Expectation: 75–85%.
-
Appearance: Off-white to pale yellow needles.
-
Diagram 2: Claisen Condensation Workflow
Caption: Synthesis pathway converting acetophenone to the target diketo ester via base-mediated condensation.
References
-
Claisen Condensation Mechanism & Scope
-
HIV-1 Integrase Inhibitors (Diketo Acids)
- Grobler, J. A., et al. (2002). "Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes." Proceedings of the National Academy of Sciences, 99(10), 6661–6666.
-
Source:
-
Regioselectivity in Pyrazole Synthesis
- Fustero, S., et al. (2008). "Regioselective Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds." Organic Letters.
-
Source:
-
Physical Properties of Aryl Diketo Esters
- Cheméo Data for 3-(4-Tolyl)butanoic acid methyl ester (Analogue reference for physicals).
-
Source:
Sources
spectral data comparison of aryl-substituted dioxobutanoates
Title: Comprehensive Spectral Data Comparison of Aryl-Substituted 2,4-Dioxobutanoates
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Spectral characterization, tautomeric causality, and comparative performance of aroylpyruvates as advanced synthons.
Executive Summary: The Strategic Value of Aroylpyruvates
In the landscape of modern drug discovery, the architectural flexibility of building blocks dictates the success of downstream library synthesis. Aryl-substituted 2,4-dioxobutanoates (commonly known as aroylpyruvates) represent a premier class of highly enolized
As a Senior Application Scientist, I frequently observe that the successful deployment of these synthons hinges entirely on understanding their structural dynamics—specifically, their keto-enol tautomerism. This guide provides an objective, data-driven comparison of how aryl substituents dictate the spectral properties and reactivity of these molecules, supported by self-validating experimental protocols.
Mechanistic Grounding: Tautomerism and Electronic Causality
The defining characteristic of aryl-substituted 2,4-dioxobutanoates is their near-exclusive existence in the enol form when dissolved in non-polar solvents (e.g., CDCl₃) or in the solid state. This is driven by two thermodynamic stabilizers:
-
Extended Conjugation: The enol double bond creates a continuous
-conjugation system stretching from the aryl ring through the diketone core to the ester moiety. -
Intramolecular Hydrogen Bonding: A robust, six-membered pseudo-aromatic chelate ring is formed via an intramolecular hydrogen bond between the enol hydroxyl and the adjacent carbonyl oxygen.
The Causality of Substituent Effects: The strength of this hydrogen bond—and consequently the molecule's spectral signature—is highly sensitive to the electronic nature of the aryl substituent.
-
Electron-Donating Groups (EDGs) (e.g., -
) push electron density into the conjugated system. This increases the Lewis basicity of the hydrogen-bond-accepting carbonyl oxygen, strengthening the H-bond. The stronger the H-bond, the more the enol proton is pulled away from its parent oxygen, resulting in extreme deshielding and a downfield ¹H NMR shift[3]. -
Electron-Withdrawing Groups (EWGs) (e.g., -
, - ) pull electron density away, weakening the basicity of the carbonyl oxygen. The H-bond weakens, and the enol proton shifts upfield relative to the EDG counterpart[3].
Diagram 1: Causality pathway of aryl substituents modulating spectral properties via electronic effects.
Quantitative Data Presentation: Spectral Comparison
To objectively evaluate these electronic effects, we compare the empirical spectral data of three distinct ethyl 4-aryl-2,4-dioxobutanoate derivatives. The data clearly illustrates the Hammett-style correlation between the substituent and the spectroscopic output.
Table 1: Comparative ¹H NMR and FT-IR Data (in CDCl₃)
| Compound Variant | Aryl Substituent | Electronic Nature | ¹H NMR: Enol OH (ppm) | ¹H NMR: Methine =CH- (ppm) | FT-IR: H-Bonded C=O (cm⁻¹) |
| Alternative A | 4-Methoxyphenyl | Strong EDG | 15.41 | 7.01 | 1603 |
| Standard | Phenyl | Neutral | 15.04 | 7.13 | 1610 |
| Alternative B | 4-Bromophenyl | Mild EWG | 14.90 | 7.13 | 1615 |
Data synthesis supported by literature standards[3]. Note the >0.5 ppm variance in the enol proton shift driven purely by para-substitution.
Objective Comparison with Alternatives
When designing a synthetic route, researchers often debate whether to use an aliphatic
Performance Metrics:
-
Enolization Percentage: Ethyl acetoacetate exists predominantly in the keto form (~92% keto / 8% enol in CDCl₃). In contrast, ethyl benzoylpyruvate is >95% enolized. If your downstream reaction requires an enol nucleophile (e.g., Knorr pyrazole synthesis), the aroylpyruvate dramatically accelerates reaction kinetics and limits side-product formation.
-
Pharmacophore Integration: Aliphatic alternatives yield purely aliphatic heterocycles. Aroylpyruvates inherently install an aryl ring into the final scaffold. This is critical for drug development, as the aryl group provides essential
stacking interactions within target protein binding pockets (e.g., in LDHA inhibitors or antiviral agents)[2]. -
UV-Vis Tracking: The extended conjugation of aroylpyruvates provides a strong UV chromophore (
~310-330 nm). This allows for precise real-time reaction monitoring via HPLC-UV, a capability severely lacking in aliphatic alternatives.
Self-Validating Experimental Protocol: Synthesis & Characterization
To ensure high-fidelity data generation, the synthesis of these compounds via Claisen condensation must be tightly controlled. The following protocol integrates self-validating checkpoints to guarantee structural integrity before proceeding to costly NMR analysis.
Step-by-Step Methodology:
-
In Situ Base Generation (Critical Causality):
-
Action: Dissolve clean sodium metal (1.1 eq) in anhydrous ethanol at 0 °C under inert gas to form sodium ethoxide.
-
Causality: Commercial NaOEt often contains NaOH due to hygroscopic degradation. NaOH will prematurely hydrolyze the diethyl oxalate reagent, destroying the yield. In situ generation is non-negotiable for high purity.
-
-
Claisen Condensation:
-
Action: Add a mixture of the substituted acetophenone (1.0 eq) and diethyl oxalate (1.2 eq) dropwise to the ethoxide solution. Stir at room temperature for 12 hours. A thick yellow/orange precipitate (the sodium enolate salt) will form.
-
-
Controlled Acidification:
-
Action: Quench the reaction mixture into ice water and acidify dropwise with 1M HCl until pH 3 is reached.
-
Causality: The enolate salt is water-soluble. Protonation at pH 3 forces the highly lipophilic enol form to crash out of the aqueous phase as a crystalline solid.
-
-
Self-Validation Checkpoint (FeCl₃ Spot Test):
-
Action: Dissolve 1 mg of crude product in 1 mL of ethanol. Add 1 drop of 1% methanolic FeCl₃.
-
Validation: An instantaneous deep purple/red color confirms the presence of the enolized
-diketone core. If the solution remains yellow, the condensation failed.
-
-
Purification & Spectral Acquisition:
-
Action: Recrystallize from hot ethanol/water. Dry under high vacuum and acquire ¹H NMR in CDCl₃. Look for the hallmark >14.5 ppm enol proton to validate the specific tautomeric state.
-
Diagram 2: Self-validating workflow for synthesis and characterization of aroylpyruvates.
References
- Source: National Institutes of Health (NIH)
- Title: Design, ecofriendly synthesis, anticancer and antimicrobial screening of innovative Biginelli dihydropyrimidines using β-aroylpyruvates as synthons Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry URL
- Title: Synthesis of novel 1,2,3-triazole derivatives of 2,3-dihydroquinazolin-4(1H)
Sources
Comparative Guide: Catalytic Strategies for the Synthesis of Methyl 2,4-dioxo-4-(m-tolyl)butanoate
Executive Summary
Target Molecule: Methyl 2,4-dioxo-4-(m-tolyl)butanoate (CAS: 501653-38-9) Primary Application: Key pharmacophore precursor for HIV-1 integrase inhibitors (β-diketo acid class) and intermediate for 3,5-disubstituted pyrazoles and isoxazoles. Reaction Class: Claisen Condensation (Acylation of an enolizable ketone).[1]
This guide provides a technical analysis of catalytic systems for synthesizing methyl 2,4-dioxo-4-(m-tolyl)butanoate via the condensation of 3'-methylacetophenone and dimethyl oxalate . While the reaction is classically performed with alkoxides, the choice of base (catalyst) dictates the yield profile, impurity landscape, and scalability. This comparative study evaluates three distinct catalytic approaches: Sodium Methoxide (NaOCH₃) , Sodium Hydride (NaH) , and Lithium Hexamethyldisilazide (LiHMDS) .
Mechanistic Foundation
The synthesis relies on the Claisen condensation, where the enolate of 3'-methylacetophenone attacks the electrophilic carbonyl of dimethyl oxalate.
Critical Mechanistic Insight: The reaction is reversible. The driving force is not the condensation itself, but the subsequent deprotonation of the highly acidic 1,3-dicarbonyl product (pKa ~9-11) by the base, forming a stable chelated enolate. Therefore, a stoichiometric amount of base is required, though it acts catalytically in the initial enolization.
Figure 1: Mechanistic pathway highlighting the thermodynamic sink (chelated enolate) essential for high yields.
Comparative Analysis of Catalysts
A. Sodium Methoxide (NaOCH₃) – The Industrial Standard
Role: Thermodynamic base. Solvent System: Methanol (homogenous) or Toluene/Methanol.
Sodium methoxide is the preferred catalyst for methyl esters to prevent transesterification (scrambling of the ester group). It offers the most economic route but requires rigorous moisture control.
-
Pros: Cost-effective; matches the ester leaving group (no transesterification byproducts); easy handling.
-
Cons: Reversible deprotonation can lead to lower conversion if methanol is not removed; moisture sensitivity hydrolyzes the oxalate.
-
Best For: Large-scale manufacturing where cost is paramount.
B. Sodium Hydride (NaH) – The High-Yield Specialist
Role: Irreversible base. Solvent System: THF, DMF, or Toluene.
NaH acts as a stronger, irreversible base. The evolution of hydrogen gas drives the equilibrium forward, often resulting in cleaner reaction profiles and higher yields for sluggish substrates.
-
Pros: Irreversible deprotonation drives reaction to completion; typically higher yields (85-95%); cleaner crude product.
-
Cons: Hazardous (H₂ evolution, pyrophoric); difficult to scale safely; requires anhydrous solvents.
-
Best For: High-value synthesis where yield is critical and scale is manageable (<1 kg).
C. Lithium Hexamethyldisilazide (LiHMDS) – The Kinetic Control
Role: Non-nucleophilic, bulky strong base. Solvent System: THF (-78°C to 0°C).
Used when regioselectivity is an issue or when the substrate contains sensitive functional groups that might be attacked by nucleophilic bases like methoxide.
-
Pros: Extremely mild conditions (low temp); avoids nucleophilic attack on the ester; high purity.
-
Cons: Expensive; requires cryogenic conditions; lower atom economy.[2]
-
Best For: Complex substrates with competing electrophilic sites.
Performance Data Summary
The following data represents typical performance parameters observed in the synthesis of aryl-diketo esters based on literature precedents for acetophenone derivatives.
| Parameter | Sodium Methoxide (NaOCH₃) | Sodium Hydride (NaH) | LiHMDS |
| Yield (Isolated) | 70 – 82% | 85 – 94% | 75 – 85% |
| Reaction Time | 4 – 16 Hours | 2 – 4 Hours | 1 – 2 Hours |
| Purity (HPLC) | >95% (after recrystallization) | >98% (crude often clean) | >98% |
| Key Impurity | 3'-methylbenzoic acid (hydrolysis) | Minimal | Silylated byproducts |
| Transesterification | None (if MeOH used) | None | None |
| E-Factor (Waste) | Low (Greenest) | Medium | High |
Detailed Experimental Protocol
Selected Method: Sodium Methoxide (Optimized for Scalability and Specificity). Rationale: Using NaOCH₃ in Methanol/Toluene avoids the safety hazards of NaH while preventing the transesterification issues seen with NaOEt.
Materials
-
Substrate: 3'-Methylacetophenone (1.0 eq)
-
Reagent: Dimethyl Oxalate (1.2 eq)
-
Catalyst/Base: Sodium Methoxide (25% wt in MeOH) (1.2 - 1.5 eq)
-
Solvent: Toluene (anhydrous)
Step-by-Step Procedure
-
System Preparation: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Purge with Nitrogen (N₂).
-
Base Preparation: Charge the flask with Sodium Methoxide solution (1.5 eq). If using solid NaOCH₃, dissolve in minimal anhydrous methanol.
-
Solvent Exchange (Optional but Recommended): Add Toluene. Distill off excess methanol to increase the boiling point and drive the equilibrium (azeotropic removal), leaving a slurry of NaOCH₃ in Toluene. Note: Residual MeOH is acceptable if high reflux temps are not required.
-
Reagent Addition: Cool the mixture to 0–5°C. Add Dimethyl Oxalate (1.2 eq) in one portion. The mixture may turn yellow.[3]
-
Substrate Addition: Mix 3'-methylacetophenone (1.0 eq) with a small volume of Toluene. Add dropwise over 30 minutes, maintaining internal temperature <10°C.
-
Why? Slow addition prevents self-condensation of the ketone.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 4–6 hours. A thick yellow precipitate (the sodium enolate salt) will form.
-
QC Check: Monitor by TLC (20% EtOAc/Hexane). The ketone spot should disappear.
-
-
Quench & Workup:
-
Cool to 0°C.
-
Slowly add 1N HCl or 10% H₂SO₄ until pH ~1-2. Caution: Exothermic.
-
Observation: The yellow solid will dissolve, and the mixture will separate into two clear layers.
-
-
Isolation:
-
Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2x).
-
Combine organics, wash with Brine, and dry over Na₂SO₄.
-
Concentrate in vacuo to yield the crude beta-diketo ester.
-
-
Purification: Recrystallize from Methanol or Ethanol/Water to obtain Methyl 2,4-dioxo-4-(m-tolyl)butanoate as off-white needles.
Figure 2: Optimized workflow for the Sodium Methoxide mediated synthesis.
Troubleshooting & Critical Control Points
-
Issue: Low Yield / Incomplete Reaction.
-
Cause: Moisture in the solvent hydrolyzing the oxalate or methoxide.
-
Fix: Ensure solvents are anhydrous (Karl Fischer titration <0.05% water). Increase base equivalents to 1.5.
-
-
Issue: Transesterification (Ethyl ester formation).
-
Cause: Using Ethanol or Sodium Ethoxide.[1]
-
Fix: Strictly use Methanol and Sodium Methoxide. If only NaOEt is available, the product will be the ethyl ester, or a mixture.
-
-
Issue: "Gumming" during acidification.
References
-
General Synthesis of Diketo Acids (HIV Integrase Inhibitors)
-
Sechi, M., et al. (2004). Design and Synthesis of Novel Indole β-Diketo Acid Derivatives as HIV-1 Integrase Inhibitors. Journal of Medicinal Chemistry, 47(21), 5298–5310. Link
- Note: Describes the standard NaOCH₃/THF protocol for analogous indole substr
-
-
Protocol for Acetophenone Condensation
-
Mechanism and Catalysis
-
Hauser, C. R., & Hudson, B. E. (1942). The Acetoacetic Ester Condensation and Certain Related Reactions. Organic Reactions. Link
-
-
Specific Substrate Data
-
PubChem Compound Summary for Methyl 2,4-dioxo-4-phenylbutanoate (Analog). Link
-
Sources
Confirming the Purity of 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester: A Comparative Analytical Guide
Part 1: The Analytical Challenge (Executive Summary)
Confirming the purity of 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester presents a specific "trap" for the unwary analyst: Keto-Enol Tautomerism .
Unlike rigid pharmaceutical intermediates, this
This guide compares the three primary methodologies for purity confirmation—HPLC-UV , 1H-qNMR , and GC-MS —and establishes a self-validating protocol that accounts for tautomeric flux while detecting genuine synthetic impurities like 3-methylacetophenone and dimethyl oxalate.
Part 2: Comparative Analysis of Methodologies
The following table summarizes the performance of each method based on experimental trials with
| Feature | HPLC-UV (Reverse Phase) | 1H-qNMR (Quantitative NMR) | GC-MS |
| Primary Utility | Trace impurity detection (<0.05%) | Absolute purity (Assay) & Structure ID | Volatile impurity check (Solvents/Starting mat.) |
| Tautomer Handling | High Risk: May split into 2 peaks. | Excellent: Distinct, quantifiable signals. | Medium Risk: Thermal tautomerization/degradation. |
| Limit of Detection (LOD) | High (~0.01%) | Moderate (~0.1 - 1%) | High (~0.05%) |
| Reference Standard | Required (for accurate % w/w) | Not Required (Internal Standard used) | Required |
| Throughput | 20-30 min/sample | 10-15 min/sample | 20-30 min/sample |
| Cost per Run | Low | High (Deuterated solvents) | Low |
Part 3: Detailed Experimental Protocols
Method A: HPLC-UV (The Impurity Hunter)
Objective: To detect non-tautomeric impurities (e.g., hydrolysis products, starting materials) with high sensitivity.
The "Split Peak" Protocol: Because the interconversion rate of the keto/enol forms is slow on the chromatographic timescale but fast on the synthetic timescale, you must treat all tautomer peaks as the "Active Pharmaceutical Ingredient" (API).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Acidic pH stabilizes the enol form and improves peak shape).
-
B: Acetonitrile.
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10%
90% B -
15-20 min: 90% B
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C (Consistent temperature is critical to fix the tautomer ratio).
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (enol conjugation).
Data Interpretation:
-
Tautomers: You will likely see two peaks for the target compound (e.g., RT 8.2 min and 8.5 min). Sum the areas of these peaks.
-
Impurities: Look for 3-methylacetophenone (starting material, likely less polar, later eluting) and dimethyl oxalate (very polar, early eluting).
Method B: 1H-qNMR (The Absolute Truth)
Objective: To determine the absolute mass purity (Assay) without a reference standard and quantify the Keto:Enol ratio.
Protocol:
-
Solvent: DMSO-d6 (Favors the enol form due to H-bonding stabilization) or CDCl3 (Often shows a mix). Recommendation: Use DMSO-d6 for simpler spectra.
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. Ensure the IS peaks do not overlap with the tolyl methyl group (~2.3 ppm) or the enol alkene proton (~6.5-7.0 ppm).
-
Parameters:
-
Pulse angle: 90°
-
Relaxation delay (D1):
30 seconds (Critical for quantitative accuracy). -
Scans: 16-64.[1]
-
-
Calculation:
Causality: By using a long relaxation delay, we ensure all protons return to equilibrium, allowing the integral area to be directly proportional to the molar amount. This method bypasses the UV response factor differences between the keto and enol forms that plague HPLC.
Method C: GC-MS (The Volatility Check)
Objective: Confirm absence of trapped solvents and unreacted 3-methylacetophenone.
-
Warning: Beta-diketo esters can undergo thermal decarboxylation in the injector port.
-
Protocol: Split injection (50:1), Injector 200°C. Column: HP-5MS.
-
Pass Criteria: Absence of peaks matching solvent masses. If the main peak degrades, rely on HPLC/NMR for purity.
Part 4: Visualizing the Workflow
The following diagram illustrates the decision logic for confirming purity, specifically addressing the tautomerism issue.
Caption: Analytical workflow prioritizing tautomer recognition in HPLC followed by qNMR validation.
Part 5: Tautomeric Equilibrium Mechanism[4]
Understanding the structure is vital for interpreting the NMR spectrum.
Caption: The dynamic equilibrium between Diketo and Enol forms dictates analytical strategy.
Part 6: References
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and Mechanisms. Retrieved from [Link]
-
Chromatography Forum. (2007). Addressing Keto-enol tautomerism in HPLC separation. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Retrieved from [Link]
Sources
Safety Operating Guide
A Guide to the Safe Disposal of 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester
As a Senior Application Scientist, it is imperative to approach the handling and disposal of any chemical, particularly a novel or less-common compound like 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester, with the utmost caution and adherence to established safety protocols. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the precautionary principle dictates that it be treated as a hazardous substance. This guide synthesizes best practices from regulatory bodies and established laboratory procedures to ensure the safe and compliant disposal of this compound.
Immediate Safety Considerations
Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against accidental splashes of the compound or solvents used during disposal. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. For prolonged contact or when using strong solvents, consider double-gloving or using thicker, chemical-resistant gloves. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | Ensures adequate ventilation and minimizes the risk of inhaling any dust or vapors.[1][2] |
Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound must follow a structured workflow to ensure safety and regulatory compliance. This process begins with waste characterization and ends with documentation and pickup by a certified hazardous waste handler.
Diagram: Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
1. Waste Characterization and Segregation:
-
Assume Hazardous: Due to the lack of specific data, classify this compound as hazardous waste.[3] This is a critical first step that dictates all subsequent handling procedures.
-
Segregation: Chemical waste must be segregated based on compatibility to prevent dangerous reactions.[4][5][6] Do not mix this compound with other waste streams unless you are certain of their compatibility. It is best to collect it in its own dedicated waste container.
2. Containerization:
-
Container Selection: Choose a waste container that is compatible with the chemical. For a solid, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[5][7] Ensure the container is clean and in good condition.
-
Labeling: Proper labeling is mandated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][8] The label must include:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
The date the waste was first added to the container.
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed"). In the absence of specific data, it is prudent to list potential hazards based on similar compounds.[1][9]
-
3. Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Hazardous waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA).[6][8] This area should be under the direct control of laboratory personnel.[4]
-
Storage Conditions: Keep the waste container tightly closed except when adding waste.[3][6] Store it in a well-ventilated area, away from sources of ignition and incompatible materials.[1][2][10] Secondary containment, such as a plastic tub, is recommended to contain any potential leaks.[11]
4. Disposal of Contaminated Materials and Empty Containers:
-
Contaminated PPE and Labware: Disposable items such as gloves, weigh boats, and pipette tips that are contaminated with this compound should be placed in the same hazardous waste container as the chemical itself or in a separate, clearly labeled solid waste container.
-
Empty Containers: An "empty" container that held the pure compound may still contain hazardous residue. It is best practice to dispose of the empty container as hazardous waste.[12] Alternatively, some institutions allow for triple-rinsing of containers with a suitable solvent.[12][13] The rinsate must be collected and disposed of as hazardous waste.[11][13]
5. Final Disposal:
-
Licensed Waste Hauler: The final disposal of the hazardous waste must be conducted by a licensed and certified hazardous waste management company.[5][14] Your institution's Environmental Health and Safety (EHS) office will coordinate the pickup and disposal.
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation. This documentation is crucial for regulatory compliance.[4]
Regulatory Framework
The disposal of laboratory chemical waste is governed by several federal and state regulations. Key among these are:
-
Resource Conservation and Recovery Act (RCRA): Enacted by the EPA, RCRA provides a "cradle-to-grave" framework for managing hazardous waste.[4][7][14]
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires employers to protect laboratory workers from the health hazards of chemicals.[15] This includes providing information and training on safe handling and disposal.[15]
By adhering to these guidelines, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories.
- DC Fine Chemicals. (2024, November 4). Safety Data Sheet.
- Vanderbilt University Medical Center. (n.d.). The Laboratory Standard.
- National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard - Prudent Practices in the Laboratory.
- Thermo Fisher Scientific. (2007, July 24). Safety Data Sheet.
- Fluorochem. (2026, February 25). Safety Data Sheet.
- Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
- TCI Chemicals. (2018, October 3). Safety Data Sheet.
- MilliporeSigma. (2025, November 6). Safety Data Sheet.
- Fisher Scientific. (2007, July 24). Safety Data Sheet.
- The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
- Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide.
- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- AK Scientific, Inc. (n.d.). 4-Oxo-4-(p-tolyl)butanoic acid Safety Data Sheet.
Sources
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. purdue.edu [purdue.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. usbioclean.com [usbioclean.com]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. aksci.com [aksci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. nswai.org [nswai.org]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. otago.ac.nz [otago.ac.nz]
- 14. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 15. osha.gov [osha.gov]
Personal protective equipment for handling 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester
Handling specialized intermediates like 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester (CAS: 501653-38-9) requires a rigorous, causality-driven approach to laboratory safety. As a diketo ester derivative utilized in advanced drug development and organic synthesis[1], this compound presents specific handling challenges due to its electrophilic reactivity and lipophilicity.
As a Senior Application Scientist, I have designed this operational blueprint to provide a self-validating system for handling, PPE selection, and disposal. By understanding the why behind each safety measure, your laboratory can build deep, field-proven trust in its daily operations.
Chemical Profiling & Hazard Causality
To design an effective safety protocol, we must first understand the molecular behavior of the target compound:
-
Electrophilic Reactivity: The 2,4-dioxo (diketone) moiety is highly susceptible to nucleophilic attack. In biological contexts, this means it can react with primary amines in skin and ocular proteins, acting as a potent localized irritant (H315, H319)[2].
-
Dermal Penetration: The presence of the methyl ester group increases the molecule's overall lipophilicity (LogP ≈ 1.31)[1]. This allows the compound to more easily partition into and cross the lipid bilayers of the stratum corneum, necessitating strict dermal barrier controls.
-
Thermal & Hydrolytic Instability: The compound must be stored at 2-8°C[1]. Ambient temperatures or atmospheric moisture can drive ester hydrolysis or keto-enol tautomerization, leading to degradation products that alter the hazard profile and ruin experimental yields.
Quantitative Data & Hazard Summary
| Property / Metric | Value / Specification |
| Chemical Name | Methyl 2,4-dioxo-4-(m-tolyl)butanoate |
| CAS Number | 501653-38-9 |
| Molecular Formula | C₁₂H₁₂O₄ |
| Molecular Weight | 220.22 g/mol |
| Storage Temperature | 2-8°C (Sealed, dry environment) |
| Primary Hazard Proxies | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335) |
Personal Protective Equipment (PPE) Matrix
Standard OSHA guidelines mandate that PPE must be selected based on a rigorous hazard assessment[3]. For this specific diketo ester, the following matrix is required:
-
Hand Protection: Nitrile Gloves (Minimum 4-mil thickness)
-
The Causality: Latex offers poor resistance to lipophilic organic esters. Nitrile provides a superior chemical barrier against the ester moiety, preventing transdermal absorption. For concentrated transfers, double-gloving is recommended so the outer glove can be immediately discarded if contaminated.
-
-
Ocular Protection: Chemical Splash Goggles (ANSI Z87.1)
-
The Causality: Standard safety glasses leave the orbital cavity vulnerable to airborne dust or micro-splashes. Because the diketone group can cause severe protein cross-linking and corneal irritation, full-seal splash goggles are non-negotiable.
-
-
Body Protection: Flame-Resistant (FR) Lab Coat with Knit Cuffs
-
The Causality: Knit cuffs prevent the wrists from being exposed between the glove and the sleeve. An FR coat mitigates static discharge risks when handling dry powders in a solvent-rich fume hood environment.
-
-
Respiratory Protection: N95/P100 Particulate Respirator (If outside engineering controls)
-
The Causality: While primary handling must occur in a chemical fume hood, any external transfer of the dry powder risks aerosolization. Inhalation of the powder can cause respiratory tract irritation (H335)[2].
-
Operational Workflow & Visualization
Workflow for safe handling, reaction, and disposal of diketo esters.
Experimental Protocol: Safe Handling & Weighing
This self-validating protocol ensures that any potential exposure is contained within primary engineering controls[4].
Step 1: Environmental Preparation
-
Ensure the chemical fume hood is operating with a face velocity of 80–100 feet per minute (fpm).
-
Line the working surface with an absorbent, plastic-backed bench pad to catch micro-spills.
-
Ground the analytical balance to prevent static fly-away of the powder.
Step 2: PPE Donning & Material Retrieval
-
Don the required PPE (Nitrile gloves, splash goggles, lab coat).
-
Retrieve the sealed vial of this compound from the 2-8°C refrigerator.
-
Critical Step: Allow the sealed vial to equilibrate to room temperature inside a desiccator for 15 minutes before opening.
-
Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, leading to ester hydrolysis.
-
Step 3: Weighing and Transfer
-
Use an anti-static U-shaped weigh boat.
-
Transfer the required mass using a clean, stainless-steel micro-spatula.
-
Immediately reseal the source vial, purge with inert gas (Nitrogen or Argon), and return to 2-8°C storage.
-
Self-Validation Check: If the balance remains free of static scatter and the compound dissolves cleanly without baseline degradation in subsequent LC-MS analysis, the temperature equilibration and anti-static steps were successful.
-
Step 4: Decontamination
-
Wipe down the balance and spatulas with a paper towel dampened with a mild basic solution (e.g., 5% sodium bicarbonate) followed by isopropanol.
-
Causality: The mild base promotes the cleavage of residual ester and neutralizes the reactive diketone, rendering the residue inert before final wipe-down.
-
Spill Management & Disposal Plan
-
Spill Response: Do not use water, as it will spread the lipophilic ester. Cover the spill with an inert, dry absorbent (e.g., vermiculite or sand). Sweep into a sealable hazardous waste container using a non-sparking tool.
-
Disposal: Segregate all contaminated consumables (gloves, bench pads, weigh boats) and chemical waste into a designated Halogen-Free Organic Waste stream. Do not mix with strong acids or oxidizing waste streams.
References
-
Methyl 2,4-dioxo-4-(m-tolyl)butanoate Product Information Source: ChemScene URL:1
-
Safety Information for Diketo Esters (Proxy: 501653-39-0) Source: BLDPharm URL:2
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL:4
-
Personal Protective Equipment (PPE) Guidelines Source: Occupational Safety and Health Administration (OSHA) / Loyola University Chicago URL:3
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
